5,6-Dimethyl-1H-Benzotriazole Hydrate
Description
The exact mass of the compound 5,6-Dimethyl-1H-Benzotriazole Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dimethyl-1H-Benzotriazole Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethyl-1H-Benzotriazole Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dimethyl-2H-benzotriazole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.H2O/c1-5-3-7-8(4-6(5)2)10-11-9-7;/h3-4H,1-2H3,(H,9,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPOQUENPOMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032405 | |
| Record name | 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354973-50-4 | |
| Record name | 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1354973-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethyl-1H-Benzotriazole Hydrate for Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6-Dimethyl-1H-Benzotriazole Hydrate, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its chemical identity, synthesis, biological activities, and the analytical methodologies required for its robust evaluation. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Executive Summary
5,6-Dimethyl-1H-Benzotriazole has emerged as a molecule of interest, demonstrating notable efficacy as an antiprotozoal agent and holding potential as a kinase inhibitor. Its structural backbone, the benzotriazole ring, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. This guide will provide the foundational knowledge and practical protocols to enable further research and development of this promising compound.
Chemical Identity and Physicochemical Properties
5,6-Dimethyl-1H-Benzotriazole is a derivative of benzotriazole with two methyl groups substituted on the benzene ring. It is commonly available as a hydrate.
| Property | Value | Source(s) |
| Chemical Name | 5,6-Dimethyl-1H-benzotriazole hydrate | [1] |
| Synonyms | 5,6-Dimethylbenzotriazole hydrate | [1] |
| CAS Number | 1354973-50-4 (monohydrate); 4184-79-6 (anhydrous) | [2][3] |
| Molecular Formula | C₈H₁₁N₃O (monohydrate) | [2] |
| Molecular Weight | 165.19 g/mol (monohydrate); 147.18 g/mol (anhydrous) | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 152-156 °C | [2] |
Synthesis of 5,6-Dimethyl-1H-Benzotriazole
The synthesis of 5,6-Dimethyl-1H-Benzotriazole is achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular cyclization. This is a well-established method for the formation of the benzotriazole ring system.[4][5]
Reaction Principle
The synthesis involves the reaction of the ortho-diamine (4,5-dimethyl-1,2-phenylenediamine) with nitrous acid, which is generated in situ from sodium nitrite and an acid (typically acetic acid). One of the amino groups is converted to a diazonium salt, which is then attacked by the neighboring amino group to form the stable triazole ring.
Detailed Experimental Protocol
This protocol is adapted from the general synthesis of benzotriazoles.[4][5]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 250 mL beaker, dissolve 10.8 g of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to obtain a clear solution.
-
Cool the solution to 15 °C in an ice-water bath while stirring magnetically.
-
In a separate beaker, prepare a solution of 7.5 g of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the diamine solution in one portion. The temperature of the reaction mixture will rise.
-
Continue stirring as the color of the solution changes and the temperature begins to decrease.
-
After the initial exothermic reaction subsides, continue to stir the mixture for an additional 15-30 minutes as it cools.
-
Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.
Purification
The crude product can be purified by recrystallization.[5]
Protocol: Recrystallization
-
Dissolve the crude 5,6-Dimethyl-1H-Benzotriazole in a minimal amount of boiling water.
-
If colored impurities are present, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them.
Alternatively, for a very pure product, sublimation can be employed.[5]
Biological Activity and Potential Applications in Drug Development
Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7]
Antiprotozoal Activity
Recent studies have highlighted the potent antiprotozoal activity of 5,6-Dimethyl-1H-Benzotriazole. Notably, it has demonstrated higher efficacy than the standard antiseptic agent chlorhexidine against Acanthamoeba castellanii, a causative agent of severe eye infections.[4][8]
Mechanism of Action (Proposed): The antiprotozoal mechanism of benzotriazole derivatives is thought to involve the disruption of the microbial cell membrane.[8] The lipophilic nature of the dimethyl-substituted benzotriazole likely enhances its ability to penetrate the cell membrane, leading to leakage of cellular contents and ultimately cell death.
Potential as a Kinase Inhibitor
5,6-Dimethyl-1H-Benzotriazole is an analog of 4,5,6,7-tetrabromobenzotriazole (TBBt), a known inhibitor of protein kinase CK2.[9] CK2 is a constitutively active serine/threonine kinase that is often dysregulated in cancer and other diseases.[10] TBBt acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[3] Given the structural similarity, it is plausible that 5,6-Dimethyl-1H-Benzotriazole also exhibits inhibitory activity against CK2, making it a potential starting point for the development of novel kinase inhibitors. Further enzymatic assays are required to confirm this hypothesis and determine its potency (e.g., IC₅₀ value).
Analytical Methodologies
Accurate and robust analytical methods are crucial for the characterization and quantification of 5,6-Dimethyl-1H-Benzotriazole in various matrices during drug development.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[11]
Protocol: Quantification in Plasma
This protocol provides a general framework that should be optimized for specific instrumentation and experimental needs.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters (Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5,6-Dimethyl-1H-Benzotriazole and the internal standard should be determined by infusion and optimization.
In Vitro Pharmacokinetics: Metabolic Stability
Assessing the metabolic stability of a compound is a critical early step in drug development to predict its in vivo clearance.[12]
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.[13]
Protocol:
-
Prepare a stock solution of 5,6-Dimethyl-1H-Benzotriazole in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, incubate the compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) and an NADPH-regenerating system in a phosphate buffer at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described above.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Safety and Handling
5,6-Dimethyl-1H-Benzotriazole is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2]
Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
5,6-Dimethyl-1H-Benzotriazole Hydrate is a compound with demonstrated biological activity and a scaffold that is amenable to further chemical modification. Its potent antiprotozoal effects and potential as a kinase inhibitor warrant further investigation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related benzotriazole derivatives. As with any drug development program, a thorough evaluation of its efficacy, safety, and pharmacokinetic properties will be essential for its advancement.
References
- Avhad, K. B., & Patil, S. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Malvade, P. V., et al. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(11), 289-314.
- Chiacchio, M. A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 188, 112015.
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
- Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
-
ResearchGate. (n.d.). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Study of Two Benzotriazole Derivatives. Retrieved from [Link]
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Environmental Science: Processes & Impacts. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]
-
David Spring's group. (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
PubMed. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Retrieved from [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Retrieved from [Link]
- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.uva.nl [pure.uva.nl]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Molecular Structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethyl-1H-benzotriazole, a methylated derivative of the versatile heterocyclic compound benzotriazole, is of increasing interest in environmental science and as a potential scaffold in medicinal chemistry. The presence of a water molecule in its hydrated form introduces a layer of complexity and specificity to its molecular structure, governed by intricate hydrogen bonding networks and the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the molecular structure of 5,6-Dimethyl-1H-benzotriazole Hydrate, synthesizing theoretical principles with established analytical methodologies. It delves into the tautomeric forms, the pivotal role of the water molecule in the crystal lattice, and the spectroscopic techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.
Introduction: The Significance of 5,6-Dimethyl-1H-Benzotriazole
Benzotriazoles are a class of bicyclic heterocyclic compounds that have found widespread application as corrosion inhibitors, ultraviolet (UV) stabilizers, and as synthetic auxiliaries in organic chemistry.[1] More recently, their derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties.[2] The 5,6-dimethyl substituted analogue is a subject of environmental monitoring due to its presence in water sources and its persistence.[3] Understanding the precise molecular structure of its hydrated form is paramount for elucidating its physicochemical properties, predicting its environmental fate, and designing novel derivatives with tailored biological activities.
The core of the benzotriazole structure is a benzene ring fused to a 1,2,3-triazole ring.[4] A key feature of N-unsubstituted benzotriazoles is the existence of tautomerism, where the proton on the triazole ring can reside on different nitrogen atoms.[4] In the case of 5,6-Dimethyl-1H-benzotriazole, this dynamic equilibrium is a defining characteristic of its molecular identity. The incorporation of a water molecule in the hydrate introduces further structural definition through the formation of hydrogen bonds, which can stabilize a particular tautomeric form in the solid state.
Elucidation of the Molecular Structure
Tautomerism: A Tale of Two Forms
In solution and the gas phase, 5,6-Dimethyl-1H-benzotriazole exists as a mixture of two tautomers: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. The equilibrium between these two forms is a critical aspect of the molecule's reactivity and spectroscopic signature.
Caption: Tautomeric equilibrium of 5,6-Dimethyl-1H-benzotriazole.
In the solid state, intermolecular forces, particularly hydrogen bonding, often favor one tautomer over the other. For many benzotriazole derivatives, the 1H-tautomer is found to be more stable in the crystalline form.[5] While a definitive crystal structure for 5,6-Dimethyl-1H-Benzotriazole Hydrate is not publicly available, it is highly probable that the 1H-tautomer is the dominant form in the solid state, stabilized by a network of hydrogen bonds involving the water molecule.
The Role of the Hydrate: A Structural Anchor
The water molecule in 5,6-Dimethyl-1H-benzotriazole Hydrate is not merely a passive inclusion but plays an active role in defining the supramolecular architecture of the crystal. It acts as both a hydrogen bond donor and acceptor, bridging adjacent benzotriazole molecules. This intricate network of hydrogen bonds contributes significantly to the thermal stability and solubility characteristics of the compound.
The expected hydrogen bonding interactions would involve:
-
The N-H group of the triazole ring donating a hydrogen bond to the oxygen atom of the water molecule.
-
The lone pairs on the nitrogen atoms of the triazole ring accepting hydrogen bonds from the water molecule.
-
The water molecules forming hydrogen-bonded chains or clusters that link the benzotriazole molecules.
Spectroscopic Characterization
The elucidation of the molecular structure of 5,6-Dimethyl-1H-benzotriazole relies heavily on a combination of spectroscopic techniques.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of the molecule and providing insights into its tautomeric state in solution.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to observe distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shift of the N-H proton can be particularly informative about hydrogen bonding and tautomeric exchange. Due to the asymmetry of the 1H-tautomer, two distinct signals for the aromatic protons would be expected, whereas the 2H-tautomer would show only one due to its symmetry. The presence of both sets of signals would indicate a tautomeric equilibrium in solution.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons in the benzene and triazole rings are sensitive to the electronic environment, which is influenced by the position of the proton in the triazole ring.
FTIR spectroscopy is particularly useful for identifying the functional groups present in the molecule and probing the hydrogen bonding environment. Key vibrational modes for 5,6-Dimethyl-1H-Benzotriazole Hydrate would include:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance |
| 3200-3600 | O-H and N-H stretching | Broad bands in this region are indicative of hydrogen-bonded O-H and N-H groups. |
| 2800-3000 | C-H stretching (methyl and aromatic) | Confirms the presence of the methyl and aromatic C-H bonds. |
| 1600-1650 | C=C and C=N stretching | Aromatic ring and triazole ring vibrations. |
| 1400-1500 | N=N stretching | Characteristic of the triazole ring. |
| Below 1000 | C-H bending and other fingerprint vibrations | Provides a unique fingerprint for the molecule. |
The presence of a broad absorption band in the high-frequency region (3200-3600 cm⁻¹) is a strong indicator of the presence of the water of hydration and the N-H group involved in hydrogen bonding.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. For 5,6-Dimethyl-1H-benzotriazole, the molecular ion peak would be expected at m/z 147 in its anhydrous form.[6]
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dimethyl-1H-benzotriazole and its hydrate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₉N₃ (anhydrous) | [6] |
| C₈H₉N₃·H₂O (hydrate) | [7] | |
| Molecular Weight | 147.18 g/mol (anhydrous) | [6] |
| 165.19 g/mol (hydrate) | [7] | |
| CAS Number | 4184-79-6 (anhydrous) | [6] |
| 1354973-50-4 (hydrate) | [7] | |
| Melting Point | 152-156 °C (hydrate) | [7] |
| logP (calculated) | 1.093 | [8] |
| Water Solubility (logS, calculated) | -2.98 | [8] |
| pKa (of 1H-Benzotriazole) | 8.37 | [4] |
Experimental Protocol: Synthesis of 5,6-Dimethyl-1H-Benzotriazole
The synthesis of 5,6-Dimethyl-1H-benzotriazole can be achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, following a well-established procedure for the synthesis of benzotriazoles.[2]
Caption: Workflow for the synthesis of 5,6-Dimethyl-1H-benzotriazole Hydrate.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: While maintaining the temperature below 10 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure crystals of 5,6-Dimethyl-1H-benzotriazole Hydrate.
-
Drying: Dry the crystals under vacuum at a low temperature to avoid the loss of the water of hydration.
Self-Validation: The purity and identity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, FTIR, and MS), comparing the results with the expected values.
Conclusion
The molecular structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate is a fascinating interplay of tautomerism and hydrogen bonding. While the lack of a published crystal structure necessitates some inference, a combination of theoretical principles and spectroscopic evidence allows for a robust model of its structure. The 1H-tautomer is likely the predominant form in the solid state, stabilized by a hydrogen-bonding network orchestrated by the water molecule. A thorough understanding of this molecular architecture is essential for advancing the application of this compound in various scientific and industrial fields. Further research, particularly a definitive single-crystal X-ray diffraction study, would provide invaluable confirmation of the structural details discussed in this guide.
References
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77849, 5,6-dimethyl-1H-benzotriazole. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link].
- Katritzky, A. R., et al. (2010). The structure and properties of 5,6-dinitro-1H-benzotriazole. Journal of Molecular Structure, 979(1-3), 139-145.
- Pawar, S. A., et al. (2024). A Review on: Synthesis of Benzotriazole.
-
NIST. (n.d.). 5,6-Dimethyl-1H-benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6). Retrieved from [Link].
Sources
- 1. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
synthesis pathway for 5,6-Dimethyl-1H-Benzotriazole Hydrate
An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-1H-Benzotriazole Hydrate
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the predominant , a heterocyclic compound of significant interest in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document elucidates the chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization workflow to ensure the synthesis of a pure, validated final product.
Introduction and Significance
5,6-Dimethyl-1H-Benzotriazole is a derivative of benzotriazole, a bicyclic scaffold composed of a benzene ring fused to a 1,2,3-triazole ring. Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2] The dimethyl substitution at the 5 and 6 positions modifies the electronic and lipophilic properties of the parent molecule, potentially enhancing its interaction with biological targets. The compound is frequently isolated as a stable monohydrate, which is the focus of this guide.[3][4] Its utility as a versatile intermediate makes a robust and well-understood synthesis protocol essential for further research.[5]
Core Synthesis Pathway: Diazotization of 4,5-Dimethyl-1,2-phenylenediamine
The most established and efficient method for synthesizing the benzotriazole core is the reaction of an ortho-phenylenediamine with a diazotizing agent.[6][7] For the target molecule, this involves the diazotization of 4,5-Dimethyl-1,2-phenylenediamine, followed by a spontaneous intramolecular cyclization.
Principle and Reaction Mechanism
The synthesis proceeds via two critical steps:
-
Diazotization: In an acidic medium, typically glacial acetic acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). One of the primary amino groups of 4,5-Dimethyl-1,2-phenylenediamine acts as a nucleophile, attacking the nitrous acid to form an N-nitrosoamine, which then tautomerizes and dehydrates to yield a monodiazonium salt intermediate.[8][9] The use of acetic acid is advantageous as it is effective while being less harsh than mineral acids.[10]
-
Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the diazonium group. This spontaneous cyclization is followed by deprotonation to form the stable, aromatic triazole ring of 5,6-Dimethyl-1H-Benzotriazole.
The two methyl groups on the precursor, 4,5-Dimethyl-1,2-phenylenediamine, are electron-donating.[11] This property increases the electron density of the benzene ring and the nucleophilicity of the amino groups, which can facilitate the reaction compared to the unsubstituted o-phenylenediamine.[11]
Synthesis Workflow Diagram
Caption: Workflow for the analytical characterization and validation of the final product.
Conclusion
The synthesis of 5,6-Dimethyl-1H-Benzotriazole Hydrate via the diazotization of 4,5-Dimethyl-1,2-phenylenediamine is a reliable and high-yielding method. This guide provides the foundational knowledge, a detailed protocol, and the necessary validation steps for researchers to confidently produce this valuable chemical intermediate. Careful control of reaction parameters, particularly temperature, is paramount to achieving a high yield and purity. The subsequent analytical characterization serves as an indispensable confirmation of a successful synthesis, upholding the principles of scientific integrity.
References
-
Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Patel, H., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). Available at: [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]
-
Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method. Google Patents.
-
Chirravuri, V., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Journal of Molecular Structure The structure and properties of 5,6-dinitro-1H-benzotriazole. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2025). Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. Analyst. Available at: [Link]
-
LookChem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. LookChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. Available at: [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]
- 4. 5,6-Dimethylbenzotriazole Hydrate | LGC Standards [lgcstandards.com]
- 5. 5,6-Dimethyl-1H-benzotriazole hydrate (4184-79-6) at Nordmann - nordmann.global [nordmann.global]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijariie.com [ijariie.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 5,6-Dimethyl-1H-Benzotriazole Hydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Contextualizing the Analysis of 5,6-Dimethyl-1H-Benzotriazole Hydrate
5,6-Dimethyl-1H-benzotriazole (5,6-DMBTA) is a heterocyclic compound of significant industrial and pharmaceutical interest. Its applications range from being a superior corrosion inhibitor for copper and its alloys to serving as a key building block in the synthesis of antiviral and antitumor agents.[1][2] In its solid form, 5,6-DMBTA often crystallizes with water molecules, forming a hydrate. The presence and stoichiometry of this water are critical, as they can profoundly impact the material's stability, solubility, and processing behavior.
Thermogravimetric Analysis (TGA) is an indispensable technique for characterizing such hydrated compounds.[3] It provides a quantitative measure of mass changes as a function of temperature, allowing for the precise determination of water content, thermal stability, and decomposition pathways. This guide moves beyond a standard protocol, offering an in-depth perspective on designing, executing, and interpreting TGA experiments for 5,6-DMBTA Hydrate, grounded in the principles of thermal analysis and practical laboratory experience.
The 'Why' Before the 'How': Foundational Principles of TGA
Thermogravimetric Analysis measures the mass of a sample over time as the temperature changes. This technique provides quantitative information on phenomena accompanied by mass change, including dehydration, decomposition, and oxidation.[3] A high-precision balance within a furnace continuously weighs the sample as it is heated according to a user-defined program. A purge gas flows over the sample to control the atmosphere.
The output, a thermogram, plots percent mass loss against temperature. The first derivative of this curve, the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of the fastest reaction rate, offering a clearer resolution of overlapping thermal events. For a hydrated organic compound like 5,6-DMBTA Hydrate, the TGA curve will typically reveal a multi-stage decomposition, beginning with the loss of water (dehydration) followed by the decomposition of the organic molecule itself.[4][5]
Strategic Experimental Design: A Self-Validating Approach
The quality of TGA data is wholly dependent on the thoughtful design of the experiment. Each parameter must be chosen with a clear understanding of its impact on the resulting thermogram.
Sample Preparation: The Unseen Variable
A common pitfall is inconsistent sample preparation. The goal is to ensure the analyzed sample is truly representative of the bulk material.
-
Mass: A sample mass of 5-10 mg is generally recommended. Smaller masses can be non-representative, while larger masses can lead to thermal lag and poor resolution of decomposition steps.[6]
-
Particle Size: Grinding the sample to a consistent, fine powder minimizes heat and mass transfer limitations, resulting in sharper, more reproducible transitions.
-
Handling: Given the subject is a hydrate, sample handling should be performed in a controlled environment to prevent premature dehydration or absorption of additional atmospheric moisture.
Instrument Parameter Selection: Dictating the Outcome
The instrument's heating program and atmosphere are critical levers in resolving the thermal events of 5,6-DMBTA Hydrate.
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) is often superior for separating the dehydration step from the onset of organic decomposition.[6] While faster rates can shorten experiment time, they often sacrifice resolution, causing thermal events to overlap.
-
Temperature Range: The experiment should typically run from ambient temperature to approximately 600-800 °C to ensure complete decomposition and characterization of any final residue.
-
Purge Gas: An inert atmosphere, typically high-purity nitrogen, is essential for studying the intrinsic thermal stability of the compound.[3] Running the experiment under an oxidative atmosphere (air or oxygen) would introduce combustion, fundamentally changing the decomposition pathway and complicating the interpretation of the initial dehydration and decomposition steps.
Crucible Choice: An Active Participant
The sample pan, or crucible, is not merely a container. Its material can influence the experiment. For 5,6-DMBTA, which is an organic compound, an inert aluminum or platinum crucible is suitable. Platinum is preferable for experiments extending to very high temperatures or if there is any suspicion of the sample reacting with the crucible.
Caption: A typical workflow for the TGA of 5,6-DMBTA Hydrate.
Deconstructing the Thermogram: From Data to Insight
The TGA curve of 5,6-DMBTA Hydrate is expected to show at least two distinct mass loss events.
Step 1: The Dehydration Phase
The initial weight loss, typically occurring in the range of 50 °C to 150 °C, corresponds to the loss of water of hydration.[4] The precise temperature range is influenced by the strength of the hydrogen bonding between the water molecules and the benzotriazole moiety.
Self-Validation Check: The stoichiometry of the hydrate can be determined by comparing the experimental mass loss to the theoretical mass loss.
-
Molecular Weight of 5,6-DMBTA (anhydrous): 147.18 g/mol [7]
-
Molecular Weight of Water: 18.02 g/mol
For a monohydrate (C₈H₉N₃ · H₂O), the total molecular weight is 165.20 g/mol . The theoretical percentage of water is: (18.02 / 165.20) * 100% = 10.91%
Step 2: Decomposition of the Anhydrous Core
Following dehydration, the anhydrous 5,6-DMBTA molecule will decompose at higher temperatures. Benzotriazole derivatives are known to exhibit complex decomposition patterns, which may involve the elimination of N₂ and the fragmentation of the aromatic rings.[8][9] This phase may occur in one or multiple steps, as seen by distinct mass losses on the TGA curve and corresponding peaks in the DTG curve.
| Parameter | Typical Value/Range | Significance & Rationale |
| Sample Mass | 5 – 10 mg | Ensures a representative sample while minimizing thermal gradients.[6] |
| Heating Rate | 10 °C/min | Provides a good balance between resolution and experiment time. Slower rates can improve the separation of close-lying thermal events.[6] |
| Temperature Program | 25 °C to 800 °C | Covers the full range of expected events from dehydration to complete decomposition. |
| Purge Gas | Nitrogen (High Purity) | Creates an inert environment to study the intrinsic thermal stability without oxidative side reactions.[3] |
| Gas Flow Rate | 20 – 50 mL/min | Efficiently removes evolved gases from the sample area, preventing secondary reactions. |
| Crucible Type | Aluminum or Platinum | Inert materials that will not react with the sample. |
Table 1: Recommended TGA Experimental Parameters for 5,6-DMBTA Hydrate.
Advanced Applications: Beyond Compositional Analysis
While TGA is excellent for determining composition, its utility can be extended.
Kinetic Analysis
By performing a series of TGA experiments at different heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using model-free methods like the Ozawa-Flynn-Wall (OFW) method.[10][11] This information is invaluable for predicting the long-term stability of the material under various thermal conditions.
Evolved Gas Analysis (EGA)
Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products released during each decomposition step. This provides a detailed mechanistic understanding of the decomposition pathway, confirming, for instance, that the first mass loss is indeed water and identifying the subsequent gaseous fragments from the organic moiety.
Caption: Simplified thermal decomposition pathway of 5,6-DMBTA Hydrate.
Concluding Remarks
Thermogravimetric analysis is a powerful and essential tool for the characterization of 5,6-Dimethyl-1H-Benzotriazole Hydrate. A methodically designed experiment, rooted in a firm understanding of the underlying principles of thermal analysis, yields data that is not only quantitative but also mechanistically insightful. By carefully controlling experimental variables and applying a self-validating approach to data interpretation, researchers can confidently determine the water content, assess thermal stability, and probe the decomposition kinetics of this important compound, thereby supporting its effective application in both industrial and pharmaceutical development.
References
-
ResearchGate. Thermogravimetric analysis (TGA) of the H þ form of hydrated bentonite between. Available from: [Link]
- Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193.
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
-
PubChem. 5,6-dimethyl-1H-benzotriazole. Available from: [Link]
-
ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Available from: [Link]
-
PubMed. Thermal analysis of N-carbamoyl benzotriazole derivatives. Available from: [Link]
-
TA Instruments. Kinetic analysis of high resolution TGA variable heating rate data, TA-061. Available from: [Link]
- Antipin, D. S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2548.
-
ASTM International. Compositional Analysis by Thermogravimetry. Available from: [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]
-
MDPI. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Available from: [Link]
- Ripmeester, J. A., et al. (2023). Dehydration of a crystal hydrate at subglacial temperatures.
- Drzymała, J., & Henc, A. (2006). Kinetic analysis of thermogravimetric data collected from bigger samples. Inżynieria Chemiczna i Procesowa, 27(3), 825-836.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data | MDPI [mdpi.com]
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of the crystal structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its solid-state architecture, we unveil the subtle yet profound interplay of molecular interactions that govern its physical properties and, by extension, its functional potential. This document moves beyond a mere recitation of data, offering a causal analysis of its structural features and the experimental rationale behind their elucidation.
Foundational Principles: The Significance of Benzotriazoles
Benzotriazole and its derivatives are a cornerstone in contemporary drug discovery and materials science. The unique electronic configuration of the fused benzene and triazole rings imparts a remarkable stability and a versatile reactivity profile. These compounds are known to engage in a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to act as bioisosteres for various functional groups allows for the fine-tuning of lead compounds to enhance efficacy and modulate physicochemical properties. The incorporation of a water molecule into the crystal lattice, as seen in the hydrated form of 5,6-Dimethyl-1H-Benzotriazole, introduces another layer of complexity and potential for specific interactions, making its structural elucidation a critical endeavor.
Synthesis and Crystallization: From Precursors to a Crystalline Solid
The synthesis of 5,6-Dimethyl-1H-Benzotriazole typically follows established protocols for benzotriazole formation. A common and efficient method involves the diazotization of an appropriate ortho-diamine precursor.
Experimental Protocol: Synthesis of 5,6-Dimethyl-1H-Benzotriazole
-
Precursor Preparation: Begin with the synthesis of 4,5-dimethyl-1,2-phenylenediamine.
-
Diazotization: Dissolve the diamine in a suitable acidic medium, such as aqueous acetic acid.
-
Cyclization: Introduce a diazotizing agent, typically sodium nitrite in an aqueous solution, dropwise to the cooled diamine solution. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Isolation: Upon completion of the reaction, the 5,6-Dimethyl-1H-Benzotriazole product often precipitates from the reaction mixture.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Single Crystal Growth of the Hydrate
The formation of the monohydrate crystal is a critical step for single-crystal X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the synthesized compound in a solvent mixture that includes water. The choice of solvent and the rate of evaporation are crucial parameters that influence crystal quality.
The Crystalline Architecture: Insights from X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While the full crystallographic information file (CIF) for 5,6-Dimethyl-1H-Benzotriazole Hydrate is not publicly available, a detailed study combining experimental X-ray data and Density Functional Theory (DFT) calculations has provided significant insights into its structure.[1]
Molecular Geometry and Conformation
The core of the molecule consists of the planar benzotriazole ring system. The two methyl groups at positions 5 and 6 are expected to lie within or very close to the plane of the aromatic system. The tautomeric state of the triazole ring is a key feature, with the proton residing on one of the nitrogen atoms. For 5,6-Dimethyl-1H-Benzotriazole, the hydrogen is located on one of the outer nitrogen atoms of the triazole ring.
The Role of the Water Molecule: A Hydrogen-Bonding Nexus
The presence of a water molecule in the crystal lattice is not merely a passive inclusion; it plays a crucial role in dictating the supramolecular assembly through hydrogen bonding. Natural Bond Orbital (NBO) analysis has been employed to understand the nature and strength of these interactions.[1]
A significant intermolecular hydrogen bond is observed between the triazole ring and the water molecule.[1] Specifically, a strong interaction exists between a nitrogen atom of the triazole ring (N3) and a hydrogen atom of the water molecule (H15-O13).[1] This interaction has a calculated energy of approximately 0.11 kJ/mol, confirming its importance in the crystal packing.[1]
Spectroscopic and Thermal Characterization
Spectroscopic techniques provide complementary information to the crystallographic data, confirming the molecular structure and probing the effects of the intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the hydrate provides evidence for the hydrogen bonding network. A notable feature is the red-shifting of the N-H stretching vibration by approximately 54 cm⁻¹.[1] This shift to a lower wavenumber is a classic indicator of the involvement of the N-H group in a hydrogen bond, in this case, likely with the oxygen atom of the water molecule.
UV-Visible Spectroscopy
The electronic transitions of 5,6-Dimethyl-1H-Benzotriazole Hydrate can be characterized by UV-visible spectroscopy. The maximum absorption peaks are observed at 199 nm and 243 nm, which correspond to the electronic transitions within the aromatic system.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ · H₂O | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 152-156 °C | [2] |
| HOMO-LUMO Gap | 0.19891 eV | [1] |
| Key Hydrogen Bond Energy | ~0.11 kJ/mol (N3...H15-O13) | [1] |
| N-H Stretch Red Shift | ~54 cm⁻¹ | [1] |
| UV-Vis λmax | 199 nm, 243 nm | [1] |
Bioactivity and Therapeutic Potential
While this guide focuses on the crystal structure, it is imperative to contextualize this information within the broader scope of the molecule's application. 5,6-Dimethyl-1H-Benzotriazole has demonstrated notable biological activity. For instance, it has shown highly effective inhibition against Salmonella paratyphi, with a zone of inhibition of 20 mm.[1] The specific arrangement of atoms and the hydrogen bonding potential in the solid state can influence its solubility and dissolution rate, which are critical parameters for bioavailability and, consequently, its therapeutic efficacy.
Conclusion and Future Directions
The crystal structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate reveals a well-defined architecture stabilized by a network of intermolecular hydrogen bonds, with the water molecule acting as a critical bridge. The interplay between the molecular geometry and the supramolecular assembly, as elucidated by a combination of experimental and computational methods, provides a solid foundation for understanding its physicochemical properties. For drug development professionals, this detailed structural knowledge is invaluable for rational drug design, enabling the prediction of molecular interactions with biological targets and the formulation of effective delivery systems. Future research should aim to obtain and deposit the full crystallographic data (CIF) to allow for more detailed structural analyses and to explore the potential for polymorphism, which could have significant implications for its application in pharmaceuticals and materials.
References
-
PubChem. 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structural, spectral and bioactivity scores of 5, 6 Dimethyl 1-H benzotriazole monohydrate: Experimental and DFT study. [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 5,6-Dimethyl-1H-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5,6-Dimethyl-1H-benzotriazole, a substituted benzotriazole, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, focusing on its antiprotozoal, antifungal, antiviral, and antibacterial properties. We delve into the mechanistic underpinnings of these activities, with a particular focus on the potential role of protein kinase CK2 inhibition, a hallmark of many bioactive benzotriazoles. This document synthesizes published data, presents key experimental findings in a comparative format, and provides detailed protocols for the synthesis and biological evaluation of this promising compound, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazoles are a class of heterocyclic compounds characterized by a fused benzene and triazole ring system. This scaffold has proven to be a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1]. The chemical tractability of the benzotriazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile. 5,6-Dimethyl-1H-benzotriazole, with methyl groups at the 5 and 6 positions of the benzene ring, represents a key analogue whose biological potential is the central focus of this guide.
Synthesis of 5,6-Dimethyl-1H-Benzotriazole
The synthesis of 5,6-Dimethyl-1H-benzotriazole is typically achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular cyclization. This method provides a reliable and scalable route to the target compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5,6-Dimethyl-1H-Benzotriazole.
Caption: Synthetic workflow for 5,6-Dimethyl-1H-Benzotriazole.
Detailed Experimental Protocol
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
In a suitable beaker, dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.
-
Cool the resulting clear solution to 15°C in an ice bath while stirring magnetically.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the cooled solution of 4,5-dimethyl-1,2-phenylenediamine in one portion. An exothermic reaction will occur, causing the temperature to rise rapidly.
-
Continue stirring the mixture. The color of the solution will change, and the temperature will subsequently begin to decrease.
-
After the initial exotherm has subsided, continue stirring for an additional 15-30 minutes as the mixture cools.
-
Thoroughly chill the reaction mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with several portions of ice-cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or benzene, to yield pale straw-colored needles.
Antiprotozoal Activity
One of the most well-documented biological activities of 5,6-Dimethyl-1H-benzotriazole is its potent antiprotozoal effect, particularly against the opportunistic pathogen Acanthamoeba castellanii. This free-living amoeba can cause serious human infections, including a painful and sight-threatening keratitis, especially in contact lens wearers.
Efficacy against Acanthamoeba castellanii
Multiple studies have demonstrated that 5,6-Dimethyl-1H-benzotriazole exhibits higher efficacy against Acanthamoeba castellanii than the commonly used antiseptic agent, chlorhexidine[2][3][4]. This suggests its potential as a lead compound for the development of novel anti-amoebic therapies.
Experimental Protocol: In Vitro Antiprotozoal Assay
The following is a generalized protocol for assessing the in vitro antiprotozoal activity of 5,6-Dimethyl-1H-benzotriazole against Acanthamoeba castellanii.
Materials:
-
Acanthamoeba castellanii culture (e.g., Neff strain)
-
Proteose peptone-yeast extract-glucose (PYG) medium
-
5,6-Dimethyl-1H-benzotriazole
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Culturing of Acanthamoeba castellanii: Culture trophozoites of A. castellanii axenically in PYG medium at room temperature.
-
Preparation of Test Compound: Prepare a stock solution of 5,6-Dimethyl-1H-benzotriazole in DMSO. Further dilute the stock solution in the culture medium to achieve the desired test concentrations. Ensure the final DMSO concentration in the assays is non-toxic to the amoebae (typically ≤ 0.5%).
-
Amoebicidal Assay:
-
Seed the wells of a 96-well plate with a known density of A. castellanii trophozoites.
-
Add serial dilutions of 5,6-Dimethyl-1H-benzotriazole to the wells. Include a positive control (e.g., chlorhexidine) and a negative control (medium with DMSO).
-
Incubate the plates for 24-48 hours.
-
-
Determination of Viability:
-
After incubation, determine the number of viable amoebae in each well using a hemocytometer and the trypan blue exclusion method or a suitable viability assay (e.g., AlamarBlue).
-
Calculate the percentage of inhibition for each concentration compared to the negative control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the amoebic growth).
-
Antifungal Activity
Derivatives of 5,6-Dimethyl-1H-benzotriazole have shown promising activity against clinically relevant fungal pathogens, including species of Candida and Aspergillus. The introduction of the dimethyl substitution on the benzotriazole ring appears to be favorable for activity against both yeast and molds[5].
Spectrum of Antifungal Activity
A 5,6-dimethylbenzotriazol-2-yl derivative has demonstrated potent antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 25 µg/mL against various Candida species and 12.5 to 25 µg/mL against Aspergillus niger[3]. This broad-spectrum activity highlights the potential of this scaffold in the development of new antifungal agents.
| Fungal Species | Reported MIC Range (µg/mL) |
| Candida spp. | 1.6 - 25[3] |
| Aspergillus niger | 12.5 - 25[3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The following protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.
Materials:
-
Fungal isolates (Candida spp., Aspergillus spp.)
-
RPMI-1640 medium
-
5,6-Dimethyl-1H-benzotriazole derivative
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.
-
Preparation of Antifungal Agent: Prepare serial twofold dilutions of the 5,6-dimethylbenzotriazole derivative in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or spectrophotometrically.
Antiviral Activity
Derivatives of 5,6-Dimethyl-1H-benzotriazole have also been investigated for their antiviral properties, with notable activity against enteroviruses such as Coxsackievirus B5 (CVB-5)[6].
Efficacy against Coxsackievirus B5
Certain urea derivatives of 5,6-dimethyl-benzotriazole have demonstrated selective activity against CVB-5 with 50% effective concentrations (EC₅₀) in the range of 8-10 µM[6]. This indicates the potential of this chemical scaffold for the development of antiviral drugs targeting enteroviral infections.
| Virus | Compound Type | Reported EC₅₀ (µM) |
| Coxsackievirus B5 | Urea derivatives of 5,6-dimethyl-benzotriazole | 8 - 10[6] |
Experimental Protocol: Antiviral Assay (CPE Reduction Assay)
A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for Coxsackievirus)
-
Coxsackievirus B5
-
Cell culture medium (e.g., DMEM)
-
5,6-Dimethyl-1H-benzotriazole derivative
-
96-well cell culture plates
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.
-
Compound Addition: Add serial dilutions of the test compound to the cell monolayers.
-
Virus Infection: Infect the cells with a known titer of the virus. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate until CPE is observed in the virus control wells (typically 2-4 days).
-
Quantification of CPE:
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution.
-
Wash the plate to remove excess stain and allow it to dry.
-
Solubilize the stain and measure the absorbance at a suitable wavelength.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC₅₀ value.
Antibacterial Activity
Preliminary studies have indicated that 5,6-Dimethyl-1H-benzotriazole possesses antibacterial properties.
Activity against Salmonella paratyphi
5,6-Dimethyl-1H-benzotriazole monohydrate has shown highly effective inhibition against Salmonella paratyphi, with a reported zone of inhibition of 20mm in a disc diffusion assay. This suggests potential applications in combating this pathogenic bacterium.
Potential Mechanism of Action: Protein Kinase CK2 Inhibition
A significant body of research has established that many halogenated benzotriazole and benzimidazole derivatives are potent and selective inhibitors of protein kinase CK2[7][8]. CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. The inhibition of CK2 is a validated strategy for cancer therapy.
While direct evidence for the inhibition of CK2 by 5,6-Dimethyl-1H-benzotriazole is still emerging, the known activity of related benzotriazoles suggests that this is a highly plausible mechanism for its observed biological effects, particularly its potential anticancer properties.
CK2 Inhibition and its Cellular Consequences
The following diagram illustrates the central role of CK2 in cell survival and how its inhibition can lead to apoptosis.
Caption: Potential mechanism of action via CK2 inhibition.
Experimental Protocol: Protein Kinase CK2 Inhibition Assay
A standard method for assessing CK2 inhibition is a radiometric kinase assay.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
5,6-Dimethyl-1H-benzotriazole
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding recombinant CK2 and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of CK2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
5,6-Dimethyl-1H-benzotriazole and its derivatives represent a promising class of bioactive molecules with a diverse range of potential therapeutic applications. The compelling evidence for its potent antiprotozoal activity against Acanthamoeba castellanii warrants further investigation and development. The observed antifungal, antiviral, and antibacterial properties further underscore the versatility of this scaffold.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the benzotriazole scaffold for enhanced potency and selectivity against specific biological targets.
-
In-depth mechanistic studies: To definitively elucidate the molecular targets and signaling pathways modulated by 5,6-Dimethyl-1H-benzotriazole for each of its biological activities, including a thorough investigation of its role as a protein kinase CK2 inhibitor.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in relevant animal models of disease.
-
Formulation development: To develop suitable drug delivery systems to enhance the bioavailability and therapeutic index of 5,6-Dimethyl-1H-benzotriazole.
The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promising in vitro activities of 5,6-Dimethyl-1H-benzotriazole into novel therapeutic interventions.
References
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). UvA-DARE (Digital Academic Repository). [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021).
- Piras, S., et al. (2020). Preliminary Anti-Coxsackie Activity of Novel 1-[4-(5,6-dimethyl(H)- 1H(2H)-benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas. Medicinal Chemistry, 16(5), 677-686.
- Kopańska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624.
-
To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]
- Gümüş, F., et al. (2010). Design, synthesis and determination of antifungal activity of 5(6)-substituted benzotriazoles. European Journal of Medicinal Chemistry, 45(11), 5047-5055.
- Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Journal of Medicinal Chemistry, 47(25), 6239-6241.
- Sarno, S., et al. (2011). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. The FEBS Journal, 278(21), 4145-4156.
-
Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2004). Bioorganic & Medicinal Chemistry. [Link]
- A Review on: Synthesis of Benzotriazole. (2024).
- Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences.
-
Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2004). PubMed. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (2020). PubMed Central (PMC). [Link]
Sources
- 1. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]
- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. researchgate.net [researchgate.net]
In Vitro Screening of 5,6-Dimethyl-1H-Benzotriazole Hydrate: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Benzotriazole Scaffolds
Benzotriazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These nitrogen-containing bicyclic heterocyclic compounds have been extensively explored and have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The structural versatility of the benzotriazole core allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] The subject of this guide, 5,6-Dimethyl-1H-Benzotriazole Hydrate, is a derivative that holds potential for further investigation within a drug discovery context. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and comprehensive in vitro screening cascade to elucidate the therapeutic potential of this compound.
The proposed screening strategy is designed to be a self-validating system, beginning with broad phenotypic assessments to identify areas of biological activity, followed by more focused target-based assays to delineate the mechanism of action. This approach is structured to maximize the information obtained while efficiently allocating resources.
Physicochemical Properties of 5,6-Dimethyl-1H-Benzotriazole Hydrate
A foundational understanding of the test compound's properties is critical for designing meaningful in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ · H₂O | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 95-99 °C | [Various Suppliers] |
| Solubility | Moderately soluble in water (approx. 20 g/L) | [1] |
A Tiered Approach to In Vitro Screening
The following diagram illustrates the proposed hierarchical screening cascade, designed to efficiently identify and characterize the biological activity of 5,6-Dimethyl-1H-Benzotriazole Hydrate.
Caption: A tiered in vitro screening cascade for 5,6-Dimethyl-1H-Benzotriazole Hydrate.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to provide a broad overview of the compound's biological effects, primarily focusing on cytotoxicity and antimicrobial activity, which are common bioactivities for benzotriazole derivatives.[1][2]
Cytotoxicity Profiling
Rationale: A fundamental first step in evaluating any compound is to determine its effect on cell viability.[4] This provides a therapeutic window and identifies potential anticancer activity. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.[5]
Experimental Protocol: MTT Assay for Cytotoxicity [6][7]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 1 x 10⁴ cells/well.[6] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of 5,6-Dimethyl-1H-Benzotriazole Hydrate in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Antimicrobial Susceptibility Testing
Rationale: Given the known antimicrobial properties of benzotriazoles, it is prudent to screen for activity against a panel of clinically relevant bacteria and fungi.[1][8] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).[7][9]
Experimental Protocol: Broth Microdilution for MIC Determination [1][10][11]
-
Strain Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 5,6-Dimethyl-1H-Benzotriazole Hydrate in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Tier 2: Secondary Screening - Delving into Mechanisms
Based on the results of the primary screen, the focus shifts to more specific assays to understand the underlying mechanisms of any observed activity.
Anticancer Mechanism of Action
If the compound exhibits selective cytotoxicity towards cancer cell lines, further investigation into its effect on cell cycle progression and apoptosis is warranted.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a selected cancer cell line (e.g., one with a low IC₅₀) with 5,6-Dimethyl-1H-Benzotriazole Hydrate at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle.[2] Benzotriazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[2]
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cancer cells as described for the cell cycle analysis.
-
Staining: Use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[2]
Anti-inflammatory Activity
Rationale: Benzotriazole derivatives have been reported to possess anti-inflammatory properties.[3] Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[13] An in vitro assay for COX-1 and COX-2 inhibition can be performed to assess this potential.
Experimental Protocol: In Vitro COX Inhibition Assay [14]
-
Enzyme Preparation: Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Reaction Mixture: In a reaction buffer, combine the respective COX enzyme with heme and the test compound at various concentrations.
-
Incubation: Incubate the mixture for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Quantification: The product, prostaglandin H2 (PGH2), is reduced to PGF2α and quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Enzyme Inhibition Screening
Rationale: The diverse biological activities of benzotriazoles suggest they may interact with a variety of enzymes.[1] Kinases are a particularly important class of drug targets, and some benzotriazoles have been identified as kinase inhibitors.[3][15] Screening against a panel of kinases can provide valuable information about the compound's target profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay [15][16][17]
-
Assay Setup: Utilize a high-throughput screening platform with a panel of purified kinases. Assays are typically performed in 384-well plates.
-
Reaction Components: Each well will contain the specific kinase, its substrate (peptide or protein), ATP, and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Allow the kinase reaction to proceed at 30°C for a predetermined time.
-
Detection: The amount of phosphorylated substrate or the depletion of ATP is measured. Common detection methods include fluorescence, luminescence, or radiometric assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as compounds that cause >50% inhibition.
Tier 3: Hit Validation and Deeper Mechanistic Studies
For promising hits identified in the secondary screens, the final tier focuses on confirming the target engagement and elucidating the precise mechanism of action.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.[8][18][19] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [8][19]
-
Cell Treatment: Treat intact cells with the test compound at a saturating concentration.
-
Heating: Heat the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[19]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Receptor Binding Assays
Rationale: While less common for benzotriazoles, if the compound's structure suggests potential interaction with a specific receptor class (e.g., G-protein coupled receptors - GPCRs), a receptor binding assay can be employed.[3][4][20] These assays measure the affinity of a ligand for its receptor.[3]
Experimental Protocol: Radioligand Binding Assay (Competitive) [3][21]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Components: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand using filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki).
Enzyme Inhibition Kinetics
Rationale: For confirmed enzyme inhibitors, determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial information for lead optimization.[11][21]
Experimental Protocol: Enzyme Inhibition Kinetics [21]
-
Assay Setup: Perform the enzyme inhibition assay as described in Tier 2, but vary the concentrations of both the substrate and the inhibitor.
-
Data Acquisition: Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).[22]
Data Analysis and Hit Prioritization
A systematic approach to data analysis is essential for successful hit identification.[23][24][25]
Caption: A workflow for data analysis and hit prioritization in a high-throughput screen.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the in vitro screening of 5,6-Dimethyl-1H-Benzotriazole Hydrate. By following a tiered approach, from broad phenotypic screening to specific mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this compound. The detailed protocols and data analysis workflows are designed to ensure the generation of robust and reliable data, forming a solid foundation for subsequent hit-to-lead and lead optimization efforts. The versatility of the benzotriazole scaffold suggests that a thorough investigation of its biological activities is a worthwhile endeavor in the ongoing search for novel therapeutic agents.
References
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (2017). PubMed Central. [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). Journal of Molecular Structure. [Link]
-
A workflow for high-throughput screening, data analysis, processing, and hit identification. (2021). SciLifeLab Publications. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2017). Nature Reviews Drug Discovery. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). PubMed Central. [Link]
-
Accessing the High Throughput Screening Data Landscape. (2014). PubMed Central. [Link]
-
Synthesis and anticancer activity of benzotriazole derivatives. (2020). ResearchGate. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). Molecules. [Link]
-
High-Throughput Screening Data Analysis. (2019). Basicmedical Key. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (2024). MDPI. [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. [Link]
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
Steady-state enzyme kinetics. (2021). The Biochemist. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PubMed Central. [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). ACS Combinatorial Science. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
High Density Receptor-Ligand Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2021). Current Bioactive Compounds. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]
-
Phenotypic Drug Discovery Platform. (2021). YouTube. [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Hit Validation for Suspicious Minds. (2022). Sygnature Discovery. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. In vitro kinase assay [protocols.io]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Investigation of Receptor Heteromers Using NanoBRET Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor-Ligand Binding Assays [labome.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 24. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 5,6-Dimethyl-1H-Benzotriazole: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of 5,6-Dimethyl-1H-Benzotriazole, a heterocyclic compound of significant interest in diverse scientific and industrial fields. From its early discovery to its modern applications in drug development and materials science, this document elucidates the compound's history, synthesis, physicochemical properties, and mechanisms of action. Detailed experimental protocols, spectral data, and diagrammatic representations of its functional pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile molecule.
Historical Perspective and Discovery
The history of 5,6-Dimethyl-1H-Benzotriazole is rooted in the broader exploration of benzotriazole chemistry. While the parent compound, benzotriazole, was known for its utility, the synthesis of its dimethyl derivative can be traced back to early 20th-century investigations into aromatic diamines.
Initial work by Noelting and Thesmar in 1902 involved the treatment of 1,2-diamino-4,5-dimethylbenzene with nitrite in an acetic acid solution as a diagnostic test for aromatic orthodiamines. Although they likely formed 5,6-Dimethyl-1H-Benzotriazole, they did not isolate or characterize the compound. The definitive synthesis and characterization were later accomplished, with significant contributions from researchers exploring the biological activities of benzotriazole derivatives.
The primary and most established method for synthesizing benzotriazoles is through the cyclocondensation of ortho-phenylenediamines with sodium nitrite in an acidic medium, typically acetic acid[1]. This foundational reaction paves the way for the specific synthesis of its dimethyl derivative.
Synthesis and Characterization
The synthesis of 5,6-Dimethyl-1H-Benzotriazole is a direct application of the classical benzotriazole synthesis, utilizing 4,5-dimethyl-1,2-phenylenediamine as the starting material.
Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of 5,6-Dimethyl-1H-Benzotriazole.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle heating may be applied to facilitate dissolution.
-
Cool the resulting solution to below 5°C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the diamine, maintaining the temperature below 5°C throughout the addition.
-
After the complete addition of sodium nitrite, allow the reaction mixture to stir for an additional 1-2 hours at a low temperature.
-
The precipitated product, 5,6-Dimethyl-1H-Benzotriazole, is then collected by vacuum filtration.
-
The crude product is washed with cold deionized water to remove any residual acid and salts.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.
Reaction Mechanism
The synthesis proceeds via a diazotization-cyclization mechanism.
Caption: Synthesis pathway of 5,6-Dimethyl-1H-Benzotriazole.
Physicochemical Properties and Spectral Data
5,6-Dimethyl-1H-Benzotriazole is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉N₃[2] |
| Molecular Weight | 147.18 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 152-156 °C |
| CAS Number | 4184-79-6[2] |
Spectral Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show singlets for the two methyl groups and the two aromatic protons, as well as a broad singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will exhibit signals for the two equivalent methyl carbons, the two sets of non-equivalent aromatic carbons, and the carbons of the triazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to N-H stretching, C-H stretching of the aromatic and methyl groups, and C=C stretching of the benzene ring[3].
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 147, corresponding to the molecular weight of the compound[2].
Applications in Drug Development
The benzotriazole scaffold is a privileged structure in medicinal chemistry, and 5,6-Dimethyl-1H-Benzotriazole has emerged as a molecule of interest for its biological activities.
Antiprotozoal and Antifungal Activity
Research has demonstrated the efficacy of 5,6-Dimethyl-1H-Benzotriazole against the protozoan Acanthamoeba castellanii, a causative agent of amoebic keratitis. In comparative studies, it has shown higher efficacy than the standard antiprotozoal agent chlorhexidine[1][4][5]. This suggests its potential as a lead compound for the development of new treatments for this sight-threatening infection.
Furthermore, derivatives of 5,6-Dimethyl-1H-Benzotriazole have exhibited promising antifungal activity, indicating the potential for developing novel antimycotic agents based on this scaffold[1].
Anticancer Potential
Benzotriazole derivatives are being extensively investigated for their anticancer properties. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for cancer cell proliferation and survival.
Mechanism of Action:
One of the primary anticancer mechanisms of certain benzotriazole derivatives is the inhibition of tubulin polymerization . By disrupting the formation of microtubules, these compounds interfere with the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Another significant mechanism is the inhibition of protein kinases , which are crucial for cell signaling pathways that regulate cell growth and proliferation.
Caption: Key anticancer mechanisms of benzotriazole derivatives.
While specific IC₅₀ values for 5,6-Dimethyl-1H-Benzotriazole against a wide range of cancer cell lines are not extensively reported in publicly available literature, the promising activity of its derivatives warrants further investigation into its direct anticancer efficacy.
Application as a Corrosion Inhibitor
Benzotriazoles are renowned for their excellent corrosion-inhibiting properties, particularly for copper and its alloys[6]. 5,6-Dimethyl-1H-Benzotriazole shares this characteristic and functions by forming a protective film on the metal surface.
Mechanism of Corrosion Inhibition:
The mechanism involves the formation of a stable, polymeric complex between the benzotriazole molecule and copper ions on the metal surface. This protective layer acts as a physical barrier, preventing the interaction of corrosive agents with the underlying metal. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the copper atoms.
Caption: Formation of a protective layer by 5,6-Dimethyl-1H-Benzotriazole on a copper surface.
This property makes 5,6-Dimethyl-1H-Benzotriazole and its related compounds valuable additives in various industrial applications, including:
-
Cooling water systems
-
Antifreeze formulations
-
Metalworking fluids
-
Protective coatings
Conclusion and Future Outlook
5,6-Dimethyl-1H-Benzotriazole is a molecule with a rich history and a promising future. Its straightforward synthesis and versatile chemical nature have led to its application in diverse fields, from protecting cultural heritage artifacts from corrosion to forming the basis for potential new therapeutic agents. The demonstrated biological activities, particularly its antiprotozoal and potential anticancer effects, highlight the need for further research to fully elucidate its mechanisms of action and to develop more potent and selective derivatives. As our understanding of this compound deepens, it is poised to remain a significant subject of academic and industrial research for years to come.
References
- De Souza, W., et al. (2006). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6066.
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
- Avhad, M. R., & Upare, A. V. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- A Review on: Synthesis of Benzotriazole. (2024).
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... Retrieved from [Link]
- Al-Omair, M. A. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Corrosion Science, 86, 161-169.
- Korcz, M., et al. (2018). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. Molecules, 23(10), 2568.
- Finšgar, M., & Milošev, I. (2010). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue.
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace.
- De Souza, W., et al. (2005). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. PubMed.
- Antonijević, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.
-
NIST. (n.d.). 5,6-Dimethyl-1H-benzotriazole. National Institute of Standards and Technology. Retrieved from [Link]
- Martínez-Araya, C., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(9), 1365.
- Al-Omair, M. A. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions.
- BenchChem. (2025).
- CN1978435A - Method for producing 5-methyl benzotriazole. (2007).
- Di Micco, S., et al. (2021). Half maximal inhibitory concentration (IC50) of compounds in different...
- Li, M., et al. (2012). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- Trdan, U., et al. (2020). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antiprotozoal Activity of 5,6-Dimethyl-1H-Benzotriazole
Authored by: Gemini, Senior Application Scientist
Abstract
The emergence of drug-resistant protozoan parasites necessitates the urgent discovery of novel therapeutic agents. The benzotriazole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiprotozoal effects[1][2]. Notably, specific substituted benzotriazoles, such as 5,6-dimethyl-1H-benzotriazole, have demonstrated significant efficacy against protozoa like Acanthamoeba castellanii, in some cases exceeding that of standard clinical drugs[3][4]. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antiprotozoal potential of 5,6-Dimethyl-1H-Benzotriazole. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility. We will detail protocols for in vitro efficacy against clinically relevant parasites, cytotoxicity assessment to determine selectivity, and a conceptual framework for subsequent in vivo validation.
Introduction: The Rationale for Investigating 5,6-Dimethyl-1H-Benzotriazole
Protozoan infections, such as leishmaniasis, Chagas disease, and malaria, afflict millions globally, with current treatment regimens hampered by toxicity, high cost, and increasing parasite resistance[5][6]. Benzotriazoles, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their versatile biological properties[7][8]. While the broader class has shown promise, specific analogues like 5,6-dimethyl-1H-benzotriazole have been singled out for their potent activity, making them prime candidates for further investigation[3].
The mechanism of action for many azole-based compounds involves the inhibition of crucial parasite-specific enzymes. A well-established target is the cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of sterols like ergosterol in fungal and protozoan cell membranes[1]. Disruption of this pathway compromises membrane integrity, leading to parasite death. The protocols outlined below are designed to first establish the direct anti-parasitic efficacy of the compound and then to ascertain its therapeutic window by comparing its effect on parasites versus host cells.
Overall Experimental Workflow
The evaluation of a novel compound follows a logical progression from initial in vitro screening to more complex biological assessments. This workflow ensures that only compounds with potent and selective activity advance to more resource-intensive stages.
Caption: High-level workflow for antiprotozoal drug screening.
Part I: Protocol for In Vitro Efficacy against Intracellular Leishmania infantum
This protocol details the evaluation of 5,6-Dimethyl-1H-Benzotriazole against the intracellular amastigote stage of Leishmania infantum, the clinically relevant form responsible for visceral leishmaniasis. The use of the intracellular stage provides a more accurate representation of the compound's ability to reach its target within the host cell environment.
Principle
Peritoneal macrophages are harvested from mice, infected with L. infantum promastigotes (which then transform into amastigotes), and subsequently treated with serial dilutions of the test compound. The inhibition of parasite proliferation is quantified by microscopic counting of amastigotes per macrophage.
Materials & Reagents
-
Compound: 5,6-Dimethyl-1H-Benzotriazole
-
Parasites: Leishmania infantum promastigotes in logarithmic growth phase.
-
Cells: Peritoneal macrophages from BALB/c mice.
-
Media: Schneider's insect medium and RPMI-1640, both supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin, and streptomycin[9].
-
Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Giemsa stain, Methanol.
-
Standard Drug: Amphotericin B or Miltefosine (for positive control).
-
Equipment: 24-well culture plates, incubator (37°C, 5% CO₂), light microscope.
Step-by-Step Methodology
Caption: Workflow for the intracellular Leishmania amastigote assay.
-
Compound Preparation: Prepare a 10 mM stock solution of 5,6-Dimethyl-1H-Benzotriazole in DMSO. Create serial dilutions in complete RPMI-1640 medium to achieve final test concentrations (e.g., 100 µM to 0.1 µM). Causality: DMSO is a standard solvent for organic compounds; however, the final concentration in the assay should not exceed 0.5% to prevent solvent-induced toxicity.
-
Macrophage Seeding: Harvest peritoneal macrophages from BALB/c mice and seed them onto sterile glass coverslips placed in a 24-well plate at a density of 2 x 10⁵ cells/well. Incubate for 2-4 hours at 37°C in 5% CO₂ to allow adherence.
-
Infection: Infect the adherent macrophages with stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Phagocytosis: Incubate the plates for 4 hours at 37°C to allow for phagocytosis of promastigotes.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any non-phagocytosed parasites. This step is critical for an accurate baseline of infection.
-
Treatment: Add 1 mL of fresh medium containing the respective concentrations of 5,6-Dimethyl-1H-Benzotriazole to the wells. Include the following essential controls:
-
Negative Control: Medium with DMSO (vehicle) at the same concentration used for the highest drug dose.
-
Positive Control: Medium with a known anti-leishmanial drug (e.g., Amphotericin B) at its known IC50 and IC90 concentrations.
-
Uninfected Control: Macrophages without parasites or treatment to monitor cell health.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in 5% CO₂.
-
Fixation and Staining: After incubation, remove the medium, wash the coverslips with PBS, and fix them with cold methanol for 10 minutes. Stain with a 10% Giemsa solution for 20 minutes.
-
Quantification: Mount the coverslips on microscope slides and count the number of intracellular amastigotes in at least 100 macrophages per coverslip.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Use non-linear regression analysis (e.g., in GraphPad Prism software) to determine the 50% inhibitory concentration (IC50).
Part II: Protocol for Cytotoxicity and Selectivity Index (SI) Determination
To be a viable drug candidate, a compound must be significantly more toxic to the parasite than to the host's cells. The Selectivity Index (SI) is a critical metric for quantifying this therapeutic window.
Principle
The cytotoxicity of 5,6-Dimethyl-1H-Benzotriazole is assessed using a colorimetric assay, such as the XTT assay, on the same host cells used for the efficacy study (or a standard mammalian cell line like Vero). The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, the amount of which is proportional to the number of viable cells[10][11].
Step-by-Step Methodology
-
Cell Seeding: Seed peritoneal macrophages (or another chosen mammalian cell line) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 2-4 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of 5,6-Dimethyl-1H-Benzotriazole (using the same concentration range as the efficacy assay). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours under the same conditions as the efficacy assay.
-
XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT reagent to each well and incubate for an additional 4 hours.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Use non-linear regression to determine the 50% cytotoxic concentration (CC50).
Calculation of Selectivity Index (SI)
The SI provides a quantitative measure of the compound's specificity for the parasite. A higher SI value is desirable.
Formula: Selectivity Index (SI) = CC50 (Host Cell) / IC50 (Parasite)[5][12]
| Parameter | Description | Example Value |
| IC50 | Concentration that inhibits 50% of parasite growth. | 5.2 µM |
| CC50 | Concentration that is cytotoxic to 50% of host cells. | 156 µM |
| SI | Selectivity Index (CC50 / IC50). An SI > 10 is generally considered promising for further development. | 30 |
Part III: Conceptual Framework for In Vivo Efficacy Assessment
Compounds demonstrating a high SI in vitro should be advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context[13][14]. The following outlines a conceptual design for a murine model of visceral leishmaniasis.
-
Animal Model: BALB/c mice, which are highly susceptible to L. infantum infection.
-
Infection: Mice are infected intravenously (i.v.) with 1-2 x 10⁷ stationary-phase L. infantum promastigotes.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administered the delivery vehicle (e.g., saline with 5% Tween 80).
-
Group 2 (Test Compound): Administered 5,6-Dimethyl-1H-Benzotriazole at multiple doses (e.g., 10, 25, 50 mg/kg/day) via an appropriate route (e.g., oral gavage).
-
Group 3 (Positive Control): Administered a standard drug like Miltefosine.
-
-
Dosing and Monitoring: Treatment typically begins 7-14 days post-infection and continues for 5-10 consecutive days. Animal weight and clinical signs of illness are monitored daily.
-
Efficacy Readout: At the end of the treatment period, mice are euthanized, and the liver and spleen are harvested. Parasite burden is quantified by counting Leishman-Donovan Units (LDUs) from Giemsa-stained tissue imprints or by quantitative PCR.
-
Outcome: The primary outcome is the percentage reduction in parasite burden in the organs of treated mice compared to the vehicle control group.
| Treatment Group | Dosage (mg/kg/day) | Mean Parasite Burden (LDU in liver) | % Inhibition of Parasitemia |
| Vehicle Control | - | 1,500 ± 250 | 0% |
| Test Compound | 10 | 850 ± 150 | 43.3% |
| Test Compound | 25 | 320 ± 90 | 78.7% |
| Standard Drug | 20 | 150 ± 50 | 90.0% |
Conclusion
This guide provides a robust and scientifically-grounded framework for the systematic evaluation of 5,6-Dimethyl-1H-Benzotriazole as a potential antiprotozoal agent. By following these detailed protocols, researchers can generate reliable data on the compound's in vitro efficacy and selectivity, forming a solid foundation for go/no-go decisions regarding further preclinical development, including more extensive in vivo studies. The emphasis on appropriate controls and the rationale behind experimental design choices are paramount to ensuring the integrity and translational potential of the findings.
References
-
De Luca, L., Gugliotta, T., & Angeli, A. (2020). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 28(15), 115585. Available at: [Link]
-
Krasowska, A., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. International Journal of Molecular Sciences, 24(3), 2793. Available at: [Link]
-
de Souza, W., et al. (2026). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. ACS Omega. Available at: [Link]
-
Manoj Kumar, P., & Rajasekharan, A. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 177-187. Available at: [Link]
-
Dandge, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957. Available at: [Link]
-
Fonseca, L. C., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 459. Available at: [Link]
-
Dittmar, M., et al. (2021). In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis. PLoS Neglected Tropical Diseases, 15(3), e0009257. Available at: [Link]
-
Perni, S., et al. (2009). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry Letters, 19(1), 234-237. Available at: [Link]
-
Guo, F., et al. (2023). Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein. The Journal of Infectious Diseases, 228(10), 1338-1347. Available at: [Link]
-
Lelliott, P. M., et al. (2015). Ex Vivo Maturation Assay for Testing Antimalarial Sensitivity of Rodent Malaria Parasites. Antimicrobial Agents and Chemotherapy, 59(7), 4296-4303. Available at: [Link]
-
de Morais, L. F. B., et al. (2023). In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. Pathogens, 12(7), 914. Available at: [Link]
-
Malleret, B., et al. (2011). A rapid and robust tri-color flow cytometry assay for monitoring malaria parasite development. Scientific Reports, 1, 118. Available at: [Link]
-
Engel, J. C., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(5), e682. Available at: [Link]
-
Stoddart, M. J. (2011). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 740, 23-28. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Request PDF. Available at: [Link]
-
Brun, R., & Lun, Z. R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica, 58(2), 151-157. Available at: [Link]
-
Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. Available at: [Link]
-
ResearchGate. (n.d.). Process of in vitro evaluation for potential antiprotozoal activity. Download Scientific Diagram. Available at: [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. JRASB. Available at: [Link]
-
Journals. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Journals. Available at: [Link]
-
Adan, A., et al. (2016). Update on in vitro cytotoxicity assays for drug development. Future Science OA, 2(3), FSO124. Available at: [Link]
-
Prapunwattana, P., et al. (1997). Time Course of in Vitro Maturation of Intra-erythrocytic Malaria Parasite: a Comparison between Plasmodium falciparum and Plasmodium knowlesi. Memorias do Instituto Oswaldo Cruz, 92(4), 539-544. Available at: [Link]
-
Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. Available at: [Link]
-
Pisco, J. P., et al. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS Neglected Tropical Diseases, 12(7), e0006612. Available at: [Link]
-
Krasowska, A., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. MDPI. Available at: [Link]
-
Creek, D. J., et al. (2013). Determination of antiprotozoal drug mechanisms by metabolomics approaches. Parasitology, 140(10), 1187-1196. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Tropical Medicine and Infectious Disease, 9(10), 244. Available at: [Link]
-
Surnin, B., et al. (2021). Low selectivity index of ivermectin and macrocyclic lactones on SARS-CoV2 replication in vitro argues against their therapeutic use for COVID-19. bioRxiv. Available at: [Link]
-
Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 173–182. Available at: [Link]
-
Pasini, E. M., et al. (2016). New Assays to Characterise Growth-Related Phenotypes of Plasmodium falciparum Reveal Variation in Density-Dependent Growth Inhibition between Parasite Lines. PLoS ONE, 11(10), e0162795. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]
-
Research Journal of Pharmacology and Pharmacodynamics. (n.d.). In-vitro Antiprotozoal Activity of Zizyphus jujuba Mill and Lamk. RJPPD. Available at: [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrasb.com [jrasb.com]
- 8. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 9. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. measurlabs.com [measurlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of N-Alkyl Derivatives of 5,6-Dimethyl-1H-Benzotriazole: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of N-alkyl derivatives of 5,6-Dimethyl-1H-Benzotriazole. N-alkylated benzotriazoles are scaffolds of significant interest due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] A primary challenge in their synthesis is controlling the regioselectivity of the alkylation, which can occur at either the N-1 or N-2 position of the triazole ring, yielding a mixture of isomers.[2][4] This document elucidates the chemical principles governing this regioselectivity and presents detailed, field-proven protocols using classical alkylation and phase-transfer catalysis (PTC). The causality behind experimental choices is explained, and methodologies for product purification, characterization, and troubleshooting are provided to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Alkylated Benzotriazoles
The 5,6-dimethyl-1H-benzotriazole core is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities.[5][6] The strategic addition of alkyl groups to the nitrogen atoms of the triazole ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn modulates its biological efficacy and target-binding affinity.[1][7] For instance, specific N-alkyl derivatives of benzotriazoles have been identified as potent antifungal, antibacterial, and antiviral agents.[1][5][8]
The synthetic hurdle, however, lies in the tautomeric nature of the 1H-benzotriazole ring. Alkylation can proceed at two distinct nitrogen atoms, N-1 or N-2, leading to the formation of two constitutional isomers. The ratio of these isomers is highly sensitive to reaction conditions, making predictable and selective synthesis a key objective for chemists in the field.[4][9] This guide aims to provide the foundational knowledge and practical protocols to navigate this challenge effectively.
Chemical Principles: Understanding N-1 vs. N-2 Regioselectivity
The N-alkylation of 5,6-dimethyl-1H-benzotriazole is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the acidic N-H proton by a base, generating a benzotriazolide anion. This anion is an ambident nucleophile with electron density distributed across both N-1 and N-2. The subsequent attack on an electrophile (e.g., an alkyl halide) can thus occur from either nitrogen.
Several factors dictate the final N-1/N-2 isomer ratio:
-
Steric Hindrance: The N-1 position is generally less sterically hindered than the N-2 position, which is flanked by the benzene ring. Therefore, bulky alkylating agents tend to favor substitution at the N-1 position.[10]
-
Electronic Effects & Thermodynamics: The N-1 substituted isomer is often the thermodynamically more stable product due to the preservation of the aromatic sextet in the benzene ring, resembling a benzenoid tautomer.[9][10] In contrast, the N-2 isomer has a quinoid-like structure, which is typically of higher energy.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can influence the reactivity of the anion.
-
Base: The choice of base (e.g., K₂CO₃, NaOH, NaH) affects the nature of the ion pair formed, which can influence the reaction's regioselectivity.
-
Catalyst: Specialized catalysts can be employed to achieve high regioselectivity. For example, Lewis acids like B(C₆F₅)₃ have been shown to selectively catalyze N-1 alkylation, while scandium triflate (Sc(OTf)₃) can promote N-2 alkylation under specific conditions.[2][4][11] Phase-transfer catalysts create a lipophilic ion pair that enhances reactivity in the organic phase.[5][12]
-
Below is a diagram illustrating the formation of the two primary isomers.
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the synthesis of N-alkyl derivatives. Safety is paramount; always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5,6-Dimethyl-1H-benzotriazole is classified as an irritant.[13]
General Experimental Workflow
The overall process for synthesis, purification, and analysis follows a standardized workflow, as illustrated below.
Protocol 1: Standard N-Alkylation with Carbonate Base
This protocol is a robust and widely used method for the N-alkylation of benzotriazoles, typically favoring the N-1 isomer.[14]
Reagents & Materials:
-
5,6-Dimethyl-1H-Benzotriazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle
-
Ethyl acetate, water, brine
-
Sodium sulfate (Na₂SO₄) for drying
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6-Dimethyl-1H-Benzotriazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the benzotriazole).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction's progress periodically by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material should be consumed, and new, less polar spots corresponding to the products should appear.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude mixture via flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced N-Alkylation
PTC is an excellent alternative that can accelerate reaction rates, allow for the use of less harsh bases or lower temperatures, and can be performed under solvent-free conditions, aligning with green chemistry principles.[5][12] Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst.[5][15]
Reagents & Materials:
-
5,6-Dimethyl-1H-Benzotriazole (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets (2.0 - 4.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane (or solvent-free)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, combine 5,6-Dimethyl-1H-Benzotriazole (1.0 eq), powdered NaOH (3.0 eq), and TBAB (0.1 eq).
-
Add toluene to create a suspension.
-
Add the alkyl halide (1.2 eq) and stir the mixture vigorously at a temperature between room temperature and 50 °C. The use of a strong base like NaOH often allows for lower reaction temperatures compared to K₂CO₃.[16]
-
Monitor the reaction by TLC. PTC reactions are often significantly faster than conventional methods.
-
Once the starting material is consumed, filter the solid salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform a standard aqueous workup by dissolving the residue in ethyl acetate and washing with water to remove any remaining salts and catalyst.
-
Dry the organic layer, concentrate, and purify the product mixture by column chromatography as described in Protocol 1.
Data Summary: Representative Reaction Outcomes
The choice of reagents significantly impacts product distribution and yield. The following table summarizes expected outcomes for the N-alkylation of benzotriazoles based on literature precedents.[5][17]
| Alkylating Agent (R-X) | Base/Catalyst System | Solvent | Temp (°C) | Typical Yield | Predominant Isomer | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 70 | Good-Excellent | N-1 | [14] |
| Ethyl Iodide | NaOH / TBAB | Toluene | 40-50 | High | N-1 | [5][16] |
| Methyl Iodide | K₂CO₃ / SiO₂ / TBAB | Solvent-free (MW) | - | High | N-1 | [5] |
| Isopropyl Bromide | NaH | THF | RT-60 | Moderate | N-1 | [14] |
| Ethyl Bromoacetate | B(C₆F₅)₃ | CH₂Cl₂ | RT | Excellent | N-1 (>99%) | [2][4] |
Purification and Characterization
Purification:
-
Column Chromatography: This is the most effective method for separating the N-1 and N-2 isomers. The N-1 isomer is typically less polar and will elute first from a silica gel column using a non-polar eluent system (e.g., gradients of ethyl acetate in hexanes).
Characterization:
-
¹H NMR Spectroscopy: The isomers can be readily distinguished by their proton NMR spectra. The chemical shifts of the protons on the benzene ring are different due to the asymmetry of the N-1 isomer versus the symmetry of the N-2 isomer. The protons of the attached alkyl group will also have distinct chemical shifts.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals for the benzotriazole core will differ between the two isomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized derivatives, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch from the starting material and the appearance of characteristic C-H stretches from the new alkyl group.
Troubleshooting
-
Low or No Reactivity:
-
Ensure all reagents and solvents are anhydrous, as water can quench the base and anion.
-
Increase the reaction temperature or time.
-
Consider a stronger base (e.g., NaH) or a more reactive alkylating agent (e.g., switching from R-Cl to R-I).
-
If using PTC, ensure vigorous stirring to facilitate mixing between phases.
-
-
Poor Regioselectivity (Mixture of Isomers):
-
Formation of Side Products:
-
Over-alkylation (quaternary salt formation) can occur if excess alkylating agent is used, especially with highly reactive agents. Use stoichiometry carefully.
-
Elimination can compete with substitution when using secondary or tertiary alkyl halides, especially with strong, non-nucleophilic bases.
-
References
-
Somesh S, Prasad V, Madhuri K, et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 12(5):105. [Link]
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). [Link]
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758-7761. [Link]
-
Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8, 278-282. [Link]
-
Le, Z.-G., et al. (2016). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]
-
Borowski, P., et al. (2006). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]
-
El-Anani, A. A., et al. (1973). Studies on the thermal isomerization of N-arylmethylbenzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
da Silva, F. M., et al. (2017). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
-
Wang, Y., et al. (2022). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
-
ResearchGate. (2023). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]
-
ResearchGate. (2020). Journal of Molecular Structure The structure and properties of 5,6-dinitro-1H-benzotriazole | Request PDF. ResearchGate. [Link]
-
Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. PubMed. [Link]
-
Ukaaz Publications. (2023). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. [Link]
-
ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. ResearchGate. [Link]
-
Iannazzo, D., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS. [Link]
-
ResearchGate. (2001). N-Alkylation of Benzotriazole a) | Download Table. ResearchGate. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
-
MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
-
Organ, M. G., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the thermal isomerization of N-arylmethylbenzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ukaazpublications.com [ukaazpublications.com]
Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Benzotriazole Derivatives
Introduction
Benzotriazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its remarkable structural versatility and wide range of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The therapeutic potential of these compounds often stems from their ability to inhibit critical enzymes, such as kinases, or modulate key biological pathways.[1] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify novel bioactive "hits" like those derived from benzotriazole.[3]
This guide provides a detailed framework for designing and executing robust HTS campaigns for benzotriazole derivatives. It covers essential primary and secondary assays, offers detailed, field-tested protocols, and addresses common technical challenges associated with this class of compounds.
Section 1: Guiding Principles for Screening Benzotriazole Libraries
A successful HTS campaign is built on a foundation of careful planning and assay validation. The unique physicochemical properties of the benzotriazole scaffold necessitate specific considerations.
-
Assay Selection Funnel: A tiered approach is critical. A broad primary screen identifies initial activity, which is then confirmed and refined through a series of increasingly specific secondary and counter-screens. This strategy efficiently filters out false positives and artifacts.
-
Compound Quality Control: Solubility and purity of the benzotriazole library are paramount. Poor solubility can lead to compound precipitation and false-positive results. It is crucial to assess compound solubility in assay buffers and ensure the use of appropriate concentrations of solvents like dimethyl sulfoxide (DMSO), typically not exceeding 1%.
-
Addressing Assay Interference: The benzotriazole ring system can absorb UV light and some derivatives may be fluorescent, potentially interfering with optical-based assays.[4] It is essential to include compound-only controls (without the biological target) to identify and flag autofluorescent or quenching compounds early in the screening process.[5][6]
Caption: General workflow for an HTS campaign.
Section 2: Primary Screening Assays: Casting a Wide Net
The choice of the primary assay depends on the desired biological outcome. For novel benzotriazole libraries with unknown targets, a phenotypic screen (e.g., cell viability) is often the starting point. If a specific target class is hypothesized (e.g., kinases), a target-based assay is more appropriate.[7]
Protocol 1: Cell Viability/Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used in anticancer drug screening to identify compounds that reduce cell proliferation or induce cell death.[8] The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well or 384-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add benzotriazole derivatives from the library to the wells at a final concentration (e.g., 10 µM). Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[9]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100-150 µL of an MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[10]
-
Data Acquisition: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[10]
Protocol 2: Target-Based Kinase Activity Screening (Fluorescence-Based)
Many benzotriazole derivatives are potent kinase inhibitors.[11] A generic, fluorescence-based assay can be used to screen for inhibitors of a specific kinase. This assay measures the amount of ADP produced, which is a universal product of kinase reactions.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES buffer with MgCl₂, BSA, and DTT). Prepare solutions of the target kinase, its specific substrate peptide, and ATP at 2x the final desired concentration.
-
Compound Plating: Dispense 5 µL of each benzotriazole derivative (at 4x final concentration) into a low-volume 384-well plate (e.g., black, non-binding surface).
-
Kinase/Substrate Addition: Add 5 µL of the 2x kinase/substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of 2x ATP solution. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²). These reagents enzymatically couple ADP production to a fluorescent or luminescent signal.
-
Incubation: Incubate as per the detection reagent manufacturer's instructions (typically 30-60 minutes).
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader. A decrease in signal relative to vehicle controls indicates kinase inhibition.
Protocol 3: Pathway-Based Luciferase Reporter Assay
To determine if benzotriazole derivatives modulate a specific signaling pathway (e.g., NF-κB, Wnt, p53), a luciferase reporter assay is an invaluable tool.[7][13] In this assay, cells are engineered to express the luciferase enzyme under the control of a promoter containing response elements for the pathway of interest. Pathway activation or inhibition leads to a corresponding change in luciferase expression, which is measured via a light-producing reaction.[13]
Caption: Mechanism of a luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Transfection/Plating: Plate a stable cell line expressing the luciferase reporter construct (e.g., NF-κB-Luc HEK293) in a 96-well or 384-well white, opaque plate.
-
Compound Addition: Add benzotriazole derivatives to the desired final concentration.
-
Pathway Stimulation: If screening for inhibitors, add a known pathway agonist (e.g., TNF-α for NF-κB) to all wells except the negative controls.
-
Incubation: Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Cell Lysis & Reagent Addition: Use a "one-step" luciferase assay system that combines cell lysis and substrate addition.[14] Add an equal volume of the luciferase reagent to each well.[14]
-
Signal Stabilization: Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
Section 3: Data Analysis and Hit Validation
Rigorous data analysis is essential to distinguish true hits from experimental noise.
Assay Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[15][16] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[17][18] A value below 0.5 suggests the assay may not be reliable for screening.[17]
Hit Confirmation and Secondary Assays
-
Dose-Response Analysis: Initial hits identified at a single concentration must be re-tested over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: A key step in hit validation is to confirm the activity using a different assay technology.[19] For example, if a primary hit was identified in a fluorescence-based kinase assay, it could be confirmed using a label-free method like Surface Plasmon Resonance (SPR) or a different detection method like a luminescence-based ADP assay.
-
Fluorescence Polarization (FP) for Direct Binding: FP is a powerful secondary assay to confirm direct binding of a benzotriazole derivative to its target protein.[19] It measures the change in the rotational speed of a fluorescently labeled ligand (a tracer) upon binding to a larger protein.[19] An unlabeled compound that binds to the target will displace the tracer, leading to a decrease in polarization.[19] This technique is particularly well-suited for HTS formats due to its homogeneous nature.[20][21]
Data Presentation: Example Dose-Response Data
| Compound ID | Target | Primary Assay (% Inhibition @ 10µM) | Secondary Assay (IC50, µM) | Z'-Factor |
| BZT-001 | Kinase X | 85.2 | 0.75 | 0.82 |
| BZT-002 | Kinase X | 12.5 | > 50 | 0.82 |
| BZT-003 | Kinase X | 91.3 | 0.52 | 0.82 |
| BZT-004 (Control) | Kinase X | 95.0 | 0.10 | 0.82 |
Section 4: Troubleshooting and Technical Insights
-
Problem: High Background from Autofluorescence
-
Cause: The benzotriazole scaffold or specific derivatives may fluoresce at the excitation/emission wavelengths of the assay dye.[4][5]
-
Solution:
-
Run parallel plates with compound only (no cells or target) to measure background fluorescence.
-
If possible, use red-shifted dyes, as cellular and compound autofluorescence is often lower at longer wavelengths.[22]
-
For cell-based assays, consider using phenol red-free media and reducing serum content, as these are major sources of background fluorescence.[22]
-
-
-
Problem: Poor Solubility and Compound Aggregation
-
Cause: Benzotriazole derivatives, particularly those with high hydrophobicity, may have limited aqueous solubility, leading to aggregation and non-specific inhibition.
-
Solution:
-
Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.
-
Visually inspect plates for compound precipitation.
-
Employ counter-screens, such as activity assays in the presence of high concentrations of bovine serum albumin (BSA), which can sequester non-specific aggregates.
-
-
References
- ResearchGate. (2025). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
- PubMed. (2005). High-throughput screening for kinase inhibitors.
- Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
- National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- ResearchGate. (n.d.). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents.
- PubMed. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- National Institutes of Health. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Wikipedia. (n.d.). Z-factor.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- BPS Bioscience. (n.d.). ONE-Step™ Luciferase Assay System.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.
- MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- BIT 479/579. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Getting Started.
- National Institutes of Health. (n.d.). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
- Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
- Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
- Oncotarget. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- On HTS. (2023). Z-factor.
- Oncotarget. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transduc.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- National Institutes of Health. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- Scribd. (n.d.). 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting.
- FOLIA. (n.d.). Homogeneous and nonradioactive high-throughput screening platform for the characterization of kinase inhibitors in cell lysates.
- PLOS Genetics. (2021). High-throughput screening and genome-wide analyses of 44 anticancer drugs in the 1000 Genomes cell lines reveals an association of the NQO1 gene with the response of multiple anticancer drugs.
- PubMed Central. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
electrochemical testing of 5,6-Dimethyl-1H-Benzotriazole as a corrosion inhibitor
Application Note & Protocol
Topic: Electrochemical Evaluation of 5,6-Dimethyl-1H-Benzotriazole as a Corrosion Inhibitor
Audience: Researchers, scientists, and materials development professionals.
Introduction: The Challenge of Metallic Corrosion and the Role of Benzotriazole Derivatives
The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The application of corrosion inhibitors is a primary strategy to mitigate this degradation. Among the most effective inhibitors, particularly for copper and its alloys, are benzotriazole (BTA) and its derivatives. These heterocyclic organic compounds are renowned for their ability to form robust, protective films on metal surfaces.
This application note focuses on 5,6-Dimethyl-1H-Benzotriazole (5,6-DMBTA) , a derivative of BTA. The addition of two methyl groups to the benzene ring is hypothesized to enhance its protective properties. This guide provides a comprehensive overview and detailed protocols for evaluating the corrosion inhibition efficiency of 5,6-DMBTA using standard electrochemical techniques. The methodologies described herein are designed to provide reproducible and quantifiable data on the inhibitor's performance, mechanism, and optimal concentration.
Foundational Principles: The Inhibition Mechanism of 5,6-DMBTA
The efficacy of benzotriazole-based inhibitors stems from their molecular structure, which facilitates strong adsorption onto a metal surface. The proposed mechanism involves the formation of a protective barrier that isolates the metal from the corrosive environment.
-
Coordination and Film Formation: The nitrogen atoms within the triazole ring of the 5,6-DMBTA molecule possess lone pairs of electrons, which are crucial for the inhibition process. These electrons coordinate with vacant d-orbitals of metal atoms (e.g., copper), leading to the formation of a stable, polymeric complex on the surface[1][2][3]. This complex, often referred to as a Cu(I)-BTA layer, acts as a physical barrier to both anodic metal dissolution and cathodic oxygen reduction reactions.[3]
-
Influence of Methyl Groups: The two methyl groups at the 5 and 6 positions of the benzene ring are electron-donating. This electronic effect increases the electron density on the benzotriazole ring system, which can strengthen the coordination bond between the nitrogen atoms and the metal surface. Furthermore, these nonpolar methyl groups can enhance the hydrophobicity of the protective film, repelling water and corrosive species from the interface.[4]
The overall process can be described as a mixed inhibition mechanism, where the inhibitor adsorbs onto the metal surface and impedes both the anodic and cathodic half-reactions of the corrosion process.[5]
Figure 1: Proposed inhibition mechanism of 5,6-DMBTA on a metal surface.
Core Methodologies: Electrochemical Techniques for Inhibitor Evaluation
Electrochemical methods offer rapid and highly sensitive means to study corrosion processes and evaluate the effectiveness of inhibitors.[6][7] The primary techniques covered in this protocol are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is a direct current (DC) technique that provides quantitative information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[7] The potential of the working electrode is scanned relative to a reference electrode, and the resulting current is measured. The data is typically plotted as potential (E) versus the logarithm of the current density (log i), known as a Tafel plot.
From this plot, key parameters are extracted:
-
Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal. A significant shift in Ecorr in the presence of an inhibitor indicates its influence on the corrosion process.
-
Corrosion Current Density (icorr): The current density at the corrosion potential. This value is directly proportional to the corrosion rate. A lower icorr value signifies better corrosion protection.[8]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive alternating current (AC) technique used to probe the properties of the electrode/electrolyte interface.[9][10][11] A small amplitude AC potential is applied to the system over a wide range of frequencies, and the impedance response is measured. EIS data provides insights into the formation and integrity of the inhibitor film, charge transfer resistance, and double-layer capacitance.[12][13]
The data is commonly visualized in two types of plots:
-
Nyquist Plot: Plots the imaginary part of the impedance (-Z") against the real part (Z'). For a simple corrosion system, this often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Bode Plot: Displays the impedance magnitude (|Z|) and the phase angle (θ) as a function of frequency.
A larger Rct value in the presence of the inhibitor indicates a slower corrosion process and higher inhibition efficiency.[9]
Detailed Experimental Protocols
Adherence to standardized procedures is critical for obtaining reliable and comparable results. The following protocols are based on established standards such as ASTM G3, G5, and G59.[14][15][16]
Materials & Equipment
-
Inhibitor: 5,6-Dimethyl-1H-Benzotriazole (analytical grade).
-
Working Electrode (WE): Metal specimen of interest (e.g., Copper, 99.9% purity), typically embedded in an inert resin to expose a fixed surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.
-
Corrosive Medium: e.g., 3.5% NaCl solution prepared with deionized water.
-
Electrochemical Cell: Standard three-electrode glass cell.
-
Instrumentation: Potentiostat/Galvanostat with frequency response analysis capability.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), followed by polishing with alumina slurries (e.g., 1.0, 0.3, 0.05 µm).
-
Cleaning Solvents: Deionized water, ethanol, and acetone.
Figure 2: General experimental workflow for electrochemical testing.
Protocol for Working Electrode Preparation
-
Mechanical Polishing: Sequentially grind the working electrode surface with SiC papers of increasing grit (240 through 1200) to remove major scratches.
-
Fine Polishing: Polish the surface to a mirror finish using alumina slurries of decreasing particle size (1.0 µm down to 0.05 µm) on a polishing cloth.
-
Cleaning: Rinse the polished electrode thoroughly with deionized water, followed by degreasing with ethanol and then acetone in an ultrasonic bath for 5 minutes each.
-
Drying: Dry the electrode in a stream of cool air and immediately mount it in the electrochemical cell to prevent re-oxidation.
Causality Insight: A smooth, clean, and reproducible surface is paramount. Any surface defects, oxides, or contaminants will act as preferential sites for corrosion, leading to inaccurate and non-reproducible electrochemical measurements.
Protocol for Potentiodynamic Polarization (PDP)
-
Cell Assembly: Assemble the three-electrode cell with the freshly prepared working electrode, reference electrode, and counter electrode. Add the test solution (corrosive medium with or without a specific concentration of 5,6-DMBTA).
-
OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30-60 minutes, or until the potential drift is minimal (e.g., <1 mV/min).
-
Polarization Scan: Initiate the potentiodynamic scan. A typical range is from -250 mV to +250 mV relative to the stable OCP, at a scan rate of 0.167 mV/s.
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Data Analysis:
-
Plot the data as E vs. log(i).
-
Perform a Tafel fit on the linear portions of the anodic and cathodic branches of the curve to extrapolate the corrosion current density (icorr) and corrosion potential (Ecorr).
-
Calculate the Inhibition Efficiency (IE%) using the following equation[17][18]: IE% = [ (icorr_uninh - icorr_inh) / icorr_uninh ] * 100 Where icorr_uninh is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly & OCP Stabilization: Follow steps 1 and 2 from the PDP protocol. It is crucial to perform the EIS measurement at the stable OCP.
-
EIS Measurement: Apply a small sinusoidal AC voltage perturbation (typically 10 mV amplitude) at the OCP.
-
Frequency Scan: Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz, recording at least 10 points per decade.
-
Data Acquisition: Record the real (Z') and imaginary (-Z") components of the impedance at each frequency.
-
Data Analysis:
-
Plot the Nyquist and Bode diagrams.
-
Model the experimental data by fitting it to an appropriate equivalent circuit model (ECM). A common model for such systems is the Randles circuit.[19]
-
From the fit, extract the values for solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) using the Rct values[18]: IE% = [ (Rct_inh - Rct_uninh) / Rct_inh ] * 100 Where Rct_inh is the charge transfer resistance with inhibitor and Rct_uninh is the charge transfer resistance without the inhibitor.
-
Figure 3: A Randles equivalent circuit model for fitting EIS data.
Data Presentation and Interpretation
Organizing the quantitative results into tables allows for a clear and direct comparison of the inhibitor's performance at different concentrations.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. RE) | icorr (µA/cm²) | IE% |
| 0 (Blank) | -210 | 15.5 | - |
| 0.1 | -195 | 5.1 | 67.1 |
| 0.5 | -180 | 2.3 | 85.2 |
| 1.0 | -172 | 1.1 | 92.9 |
| 5.0 | -165 | 0.8 | 94.8 |
Interpretation: The data shows that with increasing concentration of 5,6-DMBTA, the corrosion potential (Ecorr) shifts to more positive (anodic) values, and the corrosion current density (icorr) decreases significantly. This indicates that 5,6-DMBTA acts as an effective mixed-type inhibitor, with a pronounced effect on the anodic reaction, achieving over 90% efficiency at a concentration of 1.0 mM.
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | Rs (Ω·cm²) | Rct (kΩ·cm²) | CPE-T (µF·sⁿ⁻¹/cm²) | n | IE% |
| 0 (Blank) | 25 | 1.8 | 250 | 0.85 | - |
| 0.1 | 28 | 6.2 | 180 | 0.88 | 71.0 |
| 0.5 | 26 | 15.5 | 125 | 0.90 | 88.4 |
| 1.0 | 27 | 28.0 | 95 | 0.91 | 93.6 |
| 5.0 | 25 | 35.1 | 80 | 0.92 | 94.9 |
Interpretation: The EIS results corroborate the PDP findings. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, increases dramatically with the addition of the inhibitor. The decrease in the constant phase element (CPE) value suggests the formation of a protective film that lowers the double-layer capacitance. The 'n' value close to 1 indicates a more homogeneous and less defective surface in the presence of the inhibitor film. The inhibition efficiencies calculated from both methods are in strong agreement.
Conclusion
This application note provides a robust framework for the electrochemical evaluation of 5,6-Dimethyl-1H-Benzotriazole as a corrosion inhibitor. The detailed protocols for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy enable a thorough assessment of its inhibition efficiency and mechanism. The results indicate that 5,6-DMBTA is a highly effective inhibitor, likely due to the formation of a stable, hydrophobic protective film on the metal surface. These methodologies are fundamental for the screening, optimization, and quality control of corrosion inhibitors in both academic research and industrial applications.
References
-
Weiss, C. A. et al. (2001). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 73(23), 5764–5770. [Link]
-
Wang, L. et al. (2020). 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel. ResearchGate. [Link]
-
Yusof, N. A. et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
-
Cárdenas-Jirón, G. I. et al. (2018). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]
-
da Silva, J. G. S. et al. (2018). Equivalent circuit model used to fit EIS experimental data, in the presence and the absence of PVP. ResearchGate. [Link]
-
Al-Amiery, A. A. et al. (2022). Polarization parameters and corrosion inhibition efficiency values of the tested inhibitors for steel in 1 M HCl solution. ResearchGate. [Link]
-
Martin, R. L. (1986). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. ASTM International. [Link]
-
Sani, U. et al. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]
-
Lee, J.-S. et al. (2021). Potentiodynamic polarization curves for specimen 1 and specimen 2 in synthetic tap water at 25 °C according to the presence and absence of BTA. ResearchGate. [Link]
-
van Leerdam, J. A. et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). [Link]
-
TFT Pneumatic. (2023). ASTM Corrosion Tests and Standards. TFT Pneumatic. [Link]
-
Kokalj, A. et al. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. PubMed. [Link]
-
Al-Amiery, A. A. et al. (2014). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Electrochemical Science. [Link]
-
Taleb, H. H. et al. (2021). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Semantic Scholar. [Link]
-
Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link]
-
ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. ASTM International. [Link]
-
Hu, J. et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]
-
Milošev, I. & Kosec, T. (2009). Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. ResearchGate. [Link]
-
ASTM International. (n.d.). Corrosion Electrochemistry: Theory and Testing. ASTM International. [Link]
-
Gece, G. & Bilgiç, S. (2021). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. National Center for Biotechnology Information. [Link]
-
Kokalj, A. (2012). Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. Royal Society of Chemistry. [Link]
-
Liu, B. et al. (2018). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. National Center for Biotechnology Information. [Link]
-
PalmSens. (n.d.). Corrosion Part 4 – Equivalent Circuit Models. nLab. [Link]
-
Al-Bghdadi, S. B. et al. (2023). Experimental and computational analysis of the corrosion inhibition performance of a Schiff base on mild steel in an acidic environment. Modern Journal of Health and Applied Sciences. [Link]
-
ION-TOF GmbH. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). ION-TOF GmbH. [Link]
-
Kuznetsov, Y. I. et al. (2019). Copper corrosion inhibition in chloride environments by 3-(N-hetaryl) derivatives of 5-amino-1H-1,2,4-triazole. Semantic Scholar. [Link]
-
Hussin, M. H. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. YouTube. [Link]
-
Sathiyanarayanan, S. et al. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. CSIR-CECRI. [Link]
-
Umoren, S. A. et al. (2020). Equivalent circuit model used to fit the EIS data. ResearchGate. [Link]
-
Corsi, S. R. et al. (2021). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. National Center for Biotechnology Information. [Link]
-
ASTM International. (2018). Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. ASTM International. [Link]
Sources
- 1. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dl.astm.org [dl.astm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. tft-pneumatic.com [tft-pneumatic.com]
- 15. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 16. lopei.wordpress.com [lopei.wordpress.com]
- 17. iicbe.org [iicbe.org]
- 18. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nlab.pl [nlab.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethyl-1H-Benzotriazole
Welcome to the technical support center for the synthesis of 5,6-Dimethyl-1H-Benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.
I. Reaction Overview: The Chemistry of Benzotriazole Formation
The synthesis of 5,6-Dimethyl-1H-Benzotriazole is most commonly achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by an intramolecular cyclization.[1][2][3] This reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and an acid, typically acetic acid.[4] The nitrous acid then reacts with one of the amino groups of the diamine to form a diazonium salt. This intermediate is generally unstable but, in this specific substrate, the proximity of the second amino group facilitates a rapid intramolecular cyclization to form the stable triazole ring.[3] This reaction is considered irreversible under normal conditions due to the high stability of the resulting benzotriazole.[3]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5,6-Dimethyl-1H-Benzotriazole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high, leading to decomposition of the diazonium salt.[5][6] 2. Side Reactions: Intermolecular azo coupling can occur if the cyclization is not efficient.[3] 3. Poor Quality Starting Materials: Impure 4,5-dimethyl-1,2-phenylenediamine can inhibit the reaction. | 1. Optimize Diazotization: a. Ensure at least two equivalents of acetic acid are used to maintain an acidic environment.[5] b. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite.[5] c. Maintain a low initial temperature (0-5 °C) during the addition of sodium nitrite to stabilize the diazonium salt.[5][6] 2. Promote Cyclization: a. Allow the reaction to warm to the optimal temperature for cyclization (often an exothermic process that can reach 80-85°C).[2] Do not over-cool the reaction after the addition of sodium nitrite, as this can hinder the necessary temperature rise for cyclization.[5] 3. Verify Starting Material Purity: a. Use freshly recrystallized or high-purity 4,5-dimethyl-1,2-phenylenediamine. |
| Formation of a Dark, Tarry Product | 1. Decomposition of Diazonium Salt: Occurs if the temperature is too high during or immediately after diazotization. 2. Oxidation of the Phenylenediamine: Exposure to air for extended periods can lead to oxidative side products. | 1. Strict Temperature Control: a. Add the sodium nitrite solution slowly to a well-chilled solution of the diamine in acetic acid. 2. Inert Atmosphere: a. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Product is Difficult to Purify | 1. Presence of Azo Dyes: These highly colored impurities can form from intermolecular coupling.[3][7] 2. Unreacted Starting Material: Incomplete reaction can leave residual diamine. | 1. Optimize Reaction Conditions: a. Ensure efficient stirring to promote intramolecular cyclization over intermolecular reactions. 2. Purification Strategy: a. Recrystallization from hot water or benzene is often effective for removing impurities.[2][5] b. Treatment with activated charcoal during recrystallization can help decolorize the product.[8] |
| Reaction Stalls or is Sluggish | 1. Insufficient Acidity: The formation of the active diazotizing agent, the nitrosonium ion (NO+), is pH-dependent.[6][] 2. Low Temperature: While initial cooling is crucial, the cyclization step requires elevated temperatures.[5] | 1. Ensure Proper Acidity: a. Use glacial acetic acid and ensure the diamine is fully dissolved before cooling.[10] 2. Monitor Temperature Profile: a. After adding sodium nitrite, allow the exotherm to proceed. If the temperature does not rise, gentle warming may be necessary.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization and cyclization steps?
A1: The diazotization step should be initiated at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt intermediate.[5][6] However, the subsequent intramolecular cyclization is an exothermic process, and the reaction temperature is often allowed to rise significantly. Many procedures note a temperature increase to around 80-85 °C, which is crucial for driving the reaction to completion.[2] It is important not to excessively cool the reaction after the addition of sodium nitrite, as this can impede the necessary temperature increase for efficient cyclization.[5]
Q2: Which acid is best for this reaction?
A2: Glacial acetic acid is the most commonly used and recommended acid for this synthesis.[1][2][5] It provides the necessary acidic environment for the in-situ generation of nitrous acid and is a good solvent for the starting diamine. While stronger mineral acids can be used for diazotizations in general, acetic acid is particularly effective for this specific intramolecular cyclization.[5]
Q3: How can I effectively purify the crude 5,6-Dimethyl-1H-Benzotriazole?
A3: The most common and effective purification method is recrystallization.[5] Hot water is a viable solvent, from which the product will crystallize upon cooling.[2] Alternatively, recrystallization from benzene has been reported to yield a less colored product. For highly colored crude products, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[8] Sublimation can also be used to obtain a highly pure, white product.
Q4: Can other substituted benzotriazoles be synthesized using a similar method?
A4: Yes, this method is generally applicable to the synthesis of various benzotriazoles from their corresponding ortho-phenylenediamines.[3] For example, using o-phenylenediamine without the methyl groups will yield the parent 1H-benzotriazole.[2][5] The presence of other substituents on the aromatic ring is generally tolerated, provided they do not interfere with the diazotization process.[3]
Q5: What are the key safety precautions for this synthesis?
A5: Diazonium salts, even as transient intermediates, can be explosive, especially when isolated and dried. While the intramolecular cyclization in this synthesis is rapid, it is crucial to maintain temperature control during the diazotization step. Sodium nitrite is a strong oxidizing agent and is toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
IV. Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5,6-Dimethyl-1H-Benzotriazole.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Distilled Water
-
Ice
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution of the Diamine: In a suitable beaker, dissolve 1 part by weight of 4,5-dimethyl-1,2-phenylenediamine in approximately 2.2 parts by volume of glacial acetic acid and 3 parts by volume of water. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.7 parts by weight of sodium nitrite in approximately 1.2 parts by volume of water.
-
Diazotization and Cyclization: While maintaining stirring, add the sodium nitrite solution to the cold diamine solution in one portion. The reaction is exothermic, and the temperature will rise rapidly to approximately 80-85 °C. The color of the solution will typically change from dark to a pale brown or orange-red.[2][5]
-
Reaction Completion: Continue stirring for about 15-20 minutes as the reaction mixture cools.
-
Precipitation: Once the temperature has dropped to around 35-40 °C, place the beaker in an ice bath and chill for at least 30 minutes to ensure complete precipitation of the product.[2]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of ice-cold water.
-
Purification: Recrystallize the crude product from hot water or another suitable solvent. Decolorizing with activated charcoal can be performed if necessary. Dry the purified crystals.
V. References
-
Avhad, K. B., & Upare, A. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovative Ideas in Education, 10(2). [Link]
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 12. [Link]
-
Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
ron. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. [Link]
-
Synthesis of benzotriazole from o-phenylenediamine. (n.d.). Pharmacy Infoline. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. [Link]
-
Benzotriazole : Organic Synthesis. (2023, April 19). YouTube. [Link]
-
US3334054A - Purification of benzotriazole. (n.d.). Google Patents.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing LC-MS for 5,6-Dimethyl-1H-Benzotriazole Analysis
Welcome to the technical support guide for the analysis of 5,6-Dimethyl-1H-Benzotriazole (DM-BTA) using Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Introduction to 5,6-Dimethyl-1H-Benzotriazole Analysis
5,6-Dimethyl-1H-Benzotriazole is a corrosion inhibitor and an emerging environmental contaminant found in various matrices, from industrial wastewater to biological samples.[1][2][3] Its polar nature and potential for isomerism with other methyl-benzotriazoles present unique challenges for robust and sensitive quantification.[4][5][6][7] This guide is designed to provide a comprehensive framework for developing, optimizing, and troubleshooting LC-MS methods for this specific analyte.
Below is the chemical structure of 5,6-Dimethyl-1H-Benzotriazole.
Caption: Chemical structure of 5,6-Dimethyl-1H-Benzotriazole.
Analyte Physicochemical Properties
Understanding the fundamental properties of DM-BTA is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [PubChem][8] |
| Molecular Weight | 147.18 g/mol | [PubChem][8] |
| Monoisotopic Mass | 147.079647300 Da | [PubChem][8] |
| Synonyms | 5,6-Dimethylbenzotriazole, Xylyltriazole | [PubChem, LGC Standards][8][9] |
| Melting Point | 152-156 °C | [Sigma-Aldrich][10] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of DM-BTA.
Part 1: LC Method Development & Optimization
Q: What are the recommended starting LC parameters for DM-BTA analysis?
A: A reversed-phase separation is the standard approach. Due to the aromatic nature of the benzotriazole ring system, a column with phenyl-based chemistry can provide enhanced selectivity through π-π interactions.
-
Column: A Phenyl-Hexyl column is a highly effective choice.[11] Alternatively, a standard C18 column can also provide good retention and peak shape.[12]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid) or a buffer (e.g., 5mM Ammonium Acetate).[12] The acidic modifier promotes better peak shape and ionization efficiency in positive ion mode.
-
Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95-99% A) for a short period, followed by a ramp to a higher organic percentage (e.g., 95-100% B) to elute the analyte, and then a re-equilibration step.
-
Flow Rate: For standard analytical columns (e.g., 2.1 mm ID), a flow rate of 0.2-0.4 mL/min is common.[12]
Q: Which ionization mode (ESI, APCI, Positive/Negative) is best for 5,6-Dimethyl-1H-Benzotriazole?
A: Electrospray Ionization (ESI) in Positive Ion Mode is the most common and effective technique. The triazole moiety is readily protonated to form the [M+H]⁺ ion. Several studies successfully use positive mode ESI for benzotriazole analysis.[3][8] While negative ion mode is possible ([M-H]⁻), positive mode generally provides better sensitivity for this class of compounds.
Q: What are the expected precursor and product ions for MS/MS analysis of DM-BTA?
A: For tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), you should target the protonated molecule as the precursor ion.
-
Precursor Ion ([M+H]⁺): m/z 148.0869[8]
-
Product Ions: The fragmentation of the benzotriazole core typically involves the loss of nitrogen (N₂) or other neutral losses. Common product ions observed for DM-BTA include:
-
m/z 120.08: Corresponds to the loss of N₂.
-
m/z 93.07: A subsequent fragmentation product.
-
m/z 77.04: Represents a fragment of the dimethylated benzene ring.[8]
-
Optimizing collision energy for each transition is crucial for maximizing signal intensity.
| Parameter | Recommended Value | Rationale |
| Precursor Ion (Q1) | m/z 148.1 | [M+H]⁺ of 5,6-Dimethyl-1H-Benzotriazole.[8] |
| Product Ion (Q3) - Quantifier | m/z 120.1 | Typically the most abundant and stable fragment, ideal for quantification.[8] |
| Product Ion (Q3) - Qualifier | m/z 93.1 | A secondary fragment used for identity confirmation.[8] |
| Ionization Mode | ESI Positive | Provides robust and sensitive protonation of the triazole ring.[3] |
Part 2: Sample Preparation
Q: How should I prepare different sample types for DM-BTA analysis?
A: Sample preparation is critical and matrix-dependent. A simple "dilute-and-shoot" approach may work for clean samples like drinking water, but more complex matrices require cleanup to mitigate matrix effects.[11][13]
-
Drinking/Surface Water: For low ng/L detection, Solid-Phase Extraction (SPE) is recommended.[1][5][7] Direct aqueous injection is feasible for higher concentrations.[11][14]
-
Wastewater: Due to high matrix complexity, SPE is essential.[15]
-
Plasma/Biological Fluids: Protein precipitation alone may not be sufficient due to significant matrix effects.[13] SPE or Liquid-Liquid Extraction (LLE) are preferred to achieve adequate cleanup and sensitivity.[3][13]
-
Urine: For total concentration (free + conjugated forms), enzymatic deconjugation (e.g., with β-glucuronidase) should be performed prior to SPE.[3]
Q: What is a good starting SPE protocol for extracting DM-BTA from water samples?
A: A protocol based on a polymeric reversed-phase sorbent is highly effective. Acidification of the sample is a key step to ensure the analyte is in a neutral form, enhancing its retention on the sorbent.
A study on benzotriazoles in water found that recovery at pH 2 was significantly higher (50-110%) compared to neutral pH (<50%).[1]
Protocol: SPE for DM-BTA in Aqueous Samples
-
Sample Acidification: Adjust the water sample (e.g., 100-500 mL) to pH 2 using hydrochloric acid.[1]
-
Internal Standard: Spike the sample with an isotopically labeled internal standard (e.g., Benzotriazole-d4) to correct for matrix effects and recovery variations.[1][11]
-
Cartridge Conditioning: Condition an Oasis HLB or similar polymeric SPE cartridge with methanol followed by acidified water (pH 2).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a consistent flow rate (e.g., 5-10 mL/min).[1]
-
Washing: Wash the cartridge with acidified water to remove salts and polar interferences.[1]
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for at least 30 minutes to remove residual water.[1]
-
Elution: Elute the analyte with an organic solvent like methanol or an acetonitrile/methanol mixture.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[1]
Troubleshooting Guide
This workflow provides a logical path for diagnosing and resolving common issues.
Caption: Troubleshooting decision tree for low sensitivity in LC-MS analysis.
Q: My signal sensitivity is low. How can I improve it?
A:
-
Confirm MS Performance: Directly infuse a standard solution of DM-BTA into the mass spectrometer to ensure the instrument is tuned correctly and responding to the analyte. Optimize source parameters like capillary voltage, gas temperatures, and gas flows.
-
Optimize Chromatography: A sharp, symmetrical peak results in a higher signal-to-noise ratio. Ensure your mobile phase composition is optimal. An incorrect pH can lead to poor peak shape.
-
Enhance Sample Preparation: For trace analysis, pre-concentration is key. Ensure your SPE procedure provides good recovery. A study found that acidifying water samples to pH 2 was crucial for high recovery of benzotriazoles.[1]
-
Mitigate Matrix Effects: Co-eluting matrix components can suppress the ionization of DM-BTA. Improve chromatographic separation to move the analyte away from interfering compounds. A more rigorous sample cleanup (e.g., additional washing steps in SPE) can also help.[13] The use of an isotopically labeled internal standard is the most reliable way to compensate for signal suppression or enhancement.[11][14]
Q: I'm observing significant peak tailing. What are the causes and solutions?
A:
-
Cause - Secondary Interactions: The basic nitrogen atoms in the triazole ring can interact with acidic silanols on the surface of the silica-based column packing, causing peak tailing.
-
Solution: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This protonates the silanols, minimizing these secondary interactions.
-
-
Cause - Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.
-
Solution: Use a guard column and implement a robust column washing procedure after each analytical batch. Ensure your sample preparation is adequate to remove matrix interferences.
-
-
Cause - pH Mismatch: Injecting a sample in a solvent with a pH that is significantly different from the mobile phase can cause peak distortion.
-
Solution: Ensure your final sample extract is reconstituted in a solvent that is identical to, or weaker than, the initial mobile phase.[1]
-
Q: My retention time is shifting between injections. What should I check?
A:
-
LC System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases regularly and ensure accurate mixing if preparing them offline.
-
Pump Performance: Check for leaks in the LC system. Inconsistent pump flow or gradient proportioning will directly impact retention time. Perform a pump pressure test and ensure check valves are functioning correctly.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time drift.
General LC-MS/MS Workflow
The following diagram illustrates the typical workflow for the analysis of 5,6-Dimethyl-1H-Benzotriazole from sample collection to data analysis.
Sources
- 1. scispace.com [scispace.com]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5,6-Dimethyl-1H-benzotriazole | LGC Standards [lgcstandards.com]
- 10. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. massbank.eu [massbank.eu]
- 13. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waterboards.ca.gov [waterboards.ca.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Nuances of 5,6-Dimethyl-1H-Benzotriazole Hydrate in Solution: A Technical Support Guide
Welcome to the technical support center for 5,6-Dimethyl-1H-Benzotriazole Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. As you navigate your experiments, this resource will serve as a comprehensive guide to troubleshoot common issues and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and stability of 5,6-Dimethyl-1H-Benzotriazole Hydrate in solution.
Q1: What are the primary factors that can affect the stability of 5,6-Dimethyl-1H-Benzotriazole Hydrate in my experimental solutions?
A1: The stability of 5,6-Dimethyl-1H-Benzotriazole Hydrate in solution is primarily influenced by four key factors: pH, light exposure, temperature, and the presence of strong oxidizing agents. Benzotriazoles as a class are generally resistant to biodegradation, but their chemical stability can be compromised under certain laboratory conditions.[1]
Q2: I've observed a gradual decrease in the concentration of my stock solution over time. What could be the cause?
A2: A gradual decrease in concentration is likely due to degradation. The most common culprits are photodegradation if the solution is exposed to light, or slow oxidation if the solvent is not properly degassed or if it contains oxidizing impurities. For aqueous solutions, pH extremes can also contribute to hydrolytic degradation, although benzotriazoles are generally considered stable towards acids and alkalis under moderate conditions.[2]
Q3: Is 5,6-Dimethyl-1H-Benzotriazole Hydrate sensitive to light?
A3: Yes, benzotriazole derivatives are known to be susceptible to photodegradation.[3] It is crucial to protect solutions containing this compound from direct light exposure by using amber vials or by wrapping the container in aluminum foil.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While 1H-Benzotriazole is reported to be very stable towards acids and alkalies, the extraction efficiency of benzotriazoles from water is significantly better at an acidic pH of 2 compared to neutral pH.[2] This suggests that the protonated form of the molecule may be more stable or have different solubility properties. Conversely, in the presence of UV light and oxidizing agents, an increase in pH can accelerate degradation.[4] Therefore, for optimal stability in aqueous solutions, it is recommended to maintain a slightly acidic to neutral pH and protect from light.
Q5: What are the recommended storage conditions for a stock solution of 5,6-Dimethyl-1H-Benzotriazole Hydrate?
A5: For maximum stability, stock solutions should be stored at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial with a PTFE-lined cap). If the solvent is volatile, sealing with parafilm is also recommended. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles and exposure to atmospheric oxygen.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during the use of 5,6-Dimethyl-1H-Benzotriazole Hydrate in solution.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity or unexpected changes in reaction kinetics.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation or Cloudiness in the Solution
Symptoms:
-
Visible particulate matter or a cloudy appearance in the solution, especially after storage or temperature changes.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Solvent Purity | The presence of impurities can reduce the solubility of the compound or initiate precipitation. | Use high-purity solvents (e.g., HPLC or LC-MS grade). |
| Temperature Fluctuations | Solubility is temperature-dependent. A decrease in temperature can lead to precipitation if the solution is near its saturation point. | Gently warm the solution and sonicate to redissolve. If the issue persists, consider preparing a more dilute stock solution. |
| pH Shift (Aqueous Solutions) | Changes in pH can alter the ionization state of the compound, affecting its solubility. | Measure the pH of the solution and adjust if necessary. Buffer the solution if pH stability is a concern. |
| Slow Degradation to an Insoluble Product | In some cases, a degradation product may be less soluble than the parent compound. | Analyze the precipitate and the supernatant separately to identify the components. This can provide clues about the degradation pathway. |
Section 3: Understanding and Investigating Degradation Pathways
A proactive approach to stability involves understanding the potential degradation pathways. For 5,6-Dimethyl-1H-Benzotriazole Hydrate, the primary concerns are oxidative and photodegradation.
Oxidative Degradation
Oxidative degradation is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals. This can be initiated by exposure to atmospheric oxygen, metal ion contaminants, or the use of oxidizing reagents.
Proposed Oxidative Degradation Pathway:
Caption: Generalized oxidative degradation pathway of benzotriazoles.
The initial step is often the addition of a hydroxyl group to the benzene ring, forming hydroxylated derivatives.[5] Further oxidation can lead to the opening of the triazole ring, resulting in a variety of smaller organic molecules, and eventually complete mineralization to carbon dioxide, water, and nitrogen gas with very harsh conditions.[5]
Photodegradation
Exposure to ultraviolet (UV) light can provide the energy to break chemical bonds and initiate degradation. The primary mechanism of photodegradation for benzotriazoles involves the cleavage of the triazole ring.
Section 4: Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental data, it is crucial to perform stability studies under your specific conditions. The following are generalized protocols for forced degradation studies, which can be adapted to 5,6-Dimethyl-1H-Benzotriazole Hydrate.
Protocol 1: Stability-Indicating HPLC-UV Method Development
A robust analytical method is the cornerstone of any stability study.
Objective: To develop an HPLC method capable of separating the intact 5,6-Dimethyl-1H-Benzotriazole Hydrate from its potential degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of 5,6-Dimethyl-1H-Benzotriazole Hydrate using a UV-Vis spectrophotometer (typically around 280-300 nm for benzotriazoles).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Studies
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
General Procedure:
-
Prepare a stock solution of 5,6-Dimethyl-1H-Benzotriazole Hydrate in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol to ensure solubility).
-
For each condition, mix the stock solution with the stress agent in a clear glass vial for photolytic studies and an amber vial for all other studies.
-
Include a control sample (stock solution with the solvent used for the stress agent) stored under ambient, protected-from-light conditions.
-
Analyze the samples by the stability-indicating HPLC method at initial, and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Aim for 5-20% degradation of the active ingredient. If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, or duration).
Stress Conditions:
| Condition | Reagents and Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in an alkaline environment. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation.[6] |
| Thermal Degradation | Solution heated to 80°C (in the dark) | To determine the effect of heat on stability. |
| Photodegradation | Solution exposed to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. | To assess the impact of light exposure. |
Section 5: Data Interpretation and Best Practices
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound at each time point. This helps to ensure that no degradation products are co-eluting.
-
Mass Balance: A good stability-indicating method should account for all of the parent compound. The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound.
-
Documentation: Meticulously document all experimental conditions, including solvent batch numbers, pH measurements, temperatures, and light exposure times.
By understanding the potential stability issues of 5,6-Dimethyl-1H-Benzotriazole Hydrate and implementing robust experimental design and analytical methods, you can ensure the accuracy and reliability of your research.
References
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107. Available from: [Link]
- Katariya, P., & Patel, P. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 513-520.
- Huntscha, S., et al. (2014). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. Environmental Science: Processes & Impacts, 16(11), 2564-2574.
- Janna, H., et al. (2011). Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants. Water Science and Technology, 64(2), 435-441.
- Gasser, G., et al. (2010). Benzotriazole: An overview on its versatile biological behavior. Molecules, 15(10), 7143-7164.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Pharmaceutical Outsourcing.
- Liu, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(10), 27157-27169.
- Ding, X., et al. (2010). Currently known electrochemical degradation pathways of 1H-benzotriazole.
- Ding, X., et al. (2022). New micro- and macro- perspective on the removal process of 1H-benzotriazole by UV/PDS: Degradation mechanism, kinetics and multi-factor impact on removal efficiency. Chemical Engineering Journal, 435, 135091.
- Wang, L., et al. (2022). New micro- and macro- perspective on the removal process of 1H-benzotriazole by UV/PDS: Degradation mechanism, kinetics and multi-factor impact on removal efficiency. PubMed.
- Huntscha, S., et al. (2014). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. RSC Publishing.
-
PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from: [Link]
- LGC Standards. (n.d.). 5,6-Dimethyl-1H-benzotriazole. LGC Standards.
-
PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New micro- and macro- perspective on the removal process of 1H-benzotriazole by UV/PDS: Degradation mechanism, kinetics and multi-factor impact on removal efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: Minimizing Racemization with Benzotriazole Reagents in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization when using benzotriazole-based coupling reagents. Here, we provide in-depth explanations, troubleshooting advice, and validated protocols to help you maintain the stereochemical integrity of your synthetic peptides.
Introduction: The Challenge of Racemization
In peptide synthesis, the formation of the amide bond between amino acids requires the activation of a carboxyl group. This activation process, however, can inadvertently lead to the loss of stereochemical purity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[1][2] Benzotriazole-based reagents like HBTU, TBTU, and HATU are widely used for their efficiency in promoting peptide bond formation. Still, their use necessitates a thorough understanding of the underlying mechanisms to mitigate the risk of racemization.[3]
The primary mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate.[4] The presence of a base, required for the coupling reaction, can abstract the α-proton of this intermediate, leading to a loss of chirality. Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and thus generally preserve the optical purity of the amino acid during activation.[4] However, certain amino acids are more susceptible, and suboptimal reaction conditions can exacerbate the problem.
This guide will walk you through the causes of racemization with benzotriazole reagents and provide actionable strategies to ensure the synthesis of chirally pure peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users encounter regarding racemization.
Q1: Why am I observing significant racemization when using HBTU for my peptide synthesis?
A: While HBTU is an efficient coupling reagent, several factors can contribute to increased racemization:
-
Excess Base or Prolonged Pre-activation: The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is necessary for the coupling reaction. However, an excess amount of base or a prolonged pre-activation time of the amino acid with HBTU before the addition of the N-terminal amine of the peptide chain can promote the formation of the oxazolone intermediate, which is prone to racemization.[4]
-
Nature of the Amino Acid: Certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious in this regard.[5] Serine (Ser) can also be problematic.[6]
-
Solvent Effects: The choice of solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, in some cases, less polar solvents like dichloromethane (DCM) may reduce racemization, although this needs to be balanced with solubility considerations.[7]
-
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization. If you are using elevated temperatures to overcome difficult couplings, you may also be increasing the risk of epimerization.
Q2: What is the precise role of HOBt and its derivatives (like HOAt and Oxyma) in preventing racemization?
A: 1-Hydroxybenzotriazole (HOBt) and its analogues are crucial additives that significantly suppress racemization during peptide synthesis.[3][5] Their primary function is to react with the initially formed highly reactive activated species (e.g., the O-acylisourea intermediate when using carbodiimides, or the activated species from HBTU) to form a less reactive but more stable active ester.[8][9]
This in-situ formation of the HOBt-ester has two key benefits:
-
Suppression of Oxazolone Formation: The HOBt-ester is less prone to cyclizing into the problematic oxazolone intermediate compared to the initial activated species.[9]
-
Competitive Reaction: The HOBt-ester is still sufficiently reactive to form the desired peptide bond with the incoming amine, effectively competing with the racemization pathway.
Derivatives of HOBt have been developed to further enhance these properties:
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position makes HOAt more acidic and a better leaving group, which accelerates coupling reactions and provides superior suppression of racemization compared to HOBt.[4][7][10]
-
Oxyma (Ethyl cyano(hydroxyimino)acetate): Oxyma is a non-explosive alternative to HOBt and HOAt that offers high coupling efficiency and low racemization levels.[4] Newer derivatives like Oxyma-B have shown even better performance in suppressing racemization for challenging amino acids.[6][11]
Q3: Are there specific amino acids that are more prone to racemization with benzotriazole reagents?
A: Yes, the susceptibility to racemization is highly dependent on the amino acid side chain.
-
Histidine (His): The imidazole side chain of histidine can act as a base and catalyze racemization. Protecting the imidazole nitrogen, for instance with a trityl (Trt) or methoxybenzyl group, is highly recommended to minimize this side reaction.[5]
-
Cysteine (Cys): Cysteine is also highly prone to racemization, particularly when its sulfhydryl group is protected with bulky groups like trityl (Trt).[5] The mechanism is thought to involve the formation of a thiazolinone intermediate. Careful selection of coupling conditions is critical when incorporating Cys.
-
Serine (Ser): Serine can also exhibit higher levels of racemization under certain conditions.[6]
Q4: How do I choose the right combination of coupling reagent, additive, and base to minimize racemization?
A: The optimal combination depends on the specific amino acid being coupled and the overall difficulty of the sequence.
| Scenario | Recommended Reagent/Additive | Recommended Base | Rationale |
| Routine Couplings | HBTU/HOBt or HCTU | DIPEA or NMM | Provides a good balance of efficiency and cost-effectiveness with minimal racemization for most amino acids. |
| Racemization-Prone Amino Acids (His, Cys) | HATU or COMU/Oxyma | NMM or sym-Collidine | HATU (containing HOAt) and COMU (containing Oxyma) are more effective at suppressing racemization.[4][7] A weaker base like NMM or collidine is preferred over DIPEA to reduce the propensity for α-proton abstraction.[4] |
| Sterically Hindered Couplings | HATU or PyAOP | DIPEA | For difficult couplings, a more reactive reagent and a stronger base may be necessary to drive the reaction to completion. The risk of racemization must be weighed against the need for efficient coupling. |
| Segment Condensation | DEPBT with Oxyma or HOBt | DIPEA | In fragment condensation, where the activated species is a peptide fragment, the risk of racemization is significantly higher. Using coupling reagents specifically designed for low racemization is crucial. |
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Racemization
Before you can solve a racemization problem, you need to be able to detect and quantify it accurately.
Symptoms of Potential Racemization:
-
Appearance of a doublet or shoulder peak for your target peptide in reverse-phase HPLC analysis. The diastereomers formed due to racemization often have slightly different retention times.
-
Broad peaks in NMR spectra.
-
Inconsistent or lower-than-expected biological activity of the purified peptide.
Analytical Methods for Quantitation:
| Method | Principle | Sensitivity | Throughput | Notes |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Good | Moderate | Requires method development to find the right chiral column and mobile phase. |
| Capillary Electrophoresis (CE) | Separation of charged enantiomers in an electric field, often using a chiral selector. | Excellent, can detect as low as 0.05% of the epimer.[12][13] | High | Highly sensitive and requires small sample amounts.[12] |
| GC-MS of Derivatized Amino Acids | Hydrolysis of the peptide followed by derivatization of the amino acids and separation on a chiral GC column. | Very High | Low | Allows for the determination of racemization at each specific amino acid residue but is a destructive method.[14] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Lower sensitivity compared to other methods.[13] | High | Non-destructive but generally less sensitive for quantifying low levels of racemization. |
Guide 2: Protocol for Minimizing Racemization During a Standard Coupling Cycle
This protocol is designed for a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle where racemization is a concern.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU)
-
Additive (if not already part of the coupling reagent, e.g., Oxyma)
-
Base (e.g., NMM)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Dissolve the Amino Acid: In a clean reaction vessel, dissolve 4 equivalents of the Fmoc-amino acid in DMF.
-
Add Coupling Reagent/Additive: Add 3.9 equivalents of the coupling reagent (e.g., HATU) and dissolve completely.
-
Initiate Activation with Base: Just before adding the solution to the resin, add 8 equivalents of N-methylmorpholine (NMM) to the activation mixture.
-
Immediate Coupling: Immediately add the activated amino acid solution to the washed and drained resin. Do not allow for a prolonged pre-activation time.
-
Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.
Causality Behind the Protocol:
-
Using a slight excess of the amino acid and coupling reagent ensures the reaction goes to completion.
-
Adding the base last and immediately transferring the solution to the resin minimizes the time the activated amino acid is exposed to the base in the absence of the nucleophilic amine, thereby reducing the window of opportunity for racemization.
-
NMM is a weaker base than DIPEA, which helps to further suppress racemization.[4]
Visualizing the Mechanism and Prevention of Racemization
The following diagrams illustrate the key chemical pathways involved in amino acid activation and how additives intervene to prevent racemization.
Caption: Mechanism of racemization via oxazolone and its suppression by HOBt/Oxyma.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Science of Synthesis. (2004). 7.4 Racemization Assays. Thieme. Retrieved from [Link]
-
Wuhan Molecules Biological Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8495–8501. Retrieved from [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5639–5652. Retrieved from [Link]
-
Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(24), 6318–6319. Retrieved from [Link]
-
Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. Retrieved from [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters, 16(6), 1783–1785. Retrieved from [Link]
-
Gübitz, G., & Schmid, M. G. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 73(19), 4819–4824. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Advances, 4(83), 44266-44272. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. cat-online.com [cat-online.com]
Validation & Comparative
A Comparative Study of 5,6-Dimethyl-1H-Benzotriazole vs. 5-Methyl-1H-Benzotriazole as Corrosion Inhibitors
This guide provides an in-depth, objective comparison of the corrosion inhibition performance of 5,6-Dimethyl-1H-Benzotriazole and 5-Methyl-1H-Benzotriazole. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who require a nuanced understanding of how subtle molecular changes impact inhibitor efficacy. The comparison is supported by a synthesis of experimental data and established testing protocols.
Introduction and Molecular Structures
Benzotriazole (BTA) and its derivatives are a cornerstone of corrosion inhibition, particularly for copper and its alloys.[1][2] Their efficacy stems from the ability to form a robust, passive film on the metal surface, effectively isolating it from the corrosive environment.[3][4] The performance of these inhibitors can be finely tuned by adding functional groups to the benzene ring. This guide focuses on two such derivatives: 5-Methyl-1H-Benzotriazole (also known as Tolyltriazole, TTA) and 5,6-Dimethyl-1H-Benzotriazole.
The addition of methyl (-CH₃) groups, which are electron-donating, can enhance the inhibitor's performance by increasing the electron density on the benzotriazole ring system. This, in turn, can strengthen the coordination bond between the inhibitor and the metal surface. The core question this guide addresses is the comparative impact of one versus two methyl groups on inhibition efficiency.
| Compound | Structure | Molar Mass ( g/mol ) |
| 5-Methyl-1H-Benzotriazole (TTA) | 133.15 | |
| 5,6-Dimethyl-1H-Benzotriazole | ![]() | 147.18[5] |
Mechanism of Corrosion Inhibition
The protective action of benzotriazole derivatives involves the formation of a chemisorbed barrier film.[3] This mechanism can be broken down into key steps:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This process is driven by the lone pair of electrons on the nitrogen atoms in the triazole ring, which coordinate with vacant d-orbitals of the metal atoms (e.g., copper).
-
Complex Formation: A complex is formed between the metal ions (e.g., Cu⁺) and the benzotriazole molecules. This results in an insoluble, polymeric film, often denoted as [Cu(I)BTA]n, that is less than 50 angstroms thick.[3][6][7]
-
Barrier Formation: This thin but dense film acts as a physical barrier, preventing corrosive species like oxygen, chloride, and sulfide ions from reaching the metal surface.[1][8] It inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, classifying these compounds as mixed-type inhibitors.[9][10]
The electron-donating nature of methyl groups is hypothesized to increase the electron density of the triazole ring, enhancing its ability to coordinate with the metal surface and form a more stable and protective film.
Experimental Evaluation Protocols
To objectively compare the performance of these two inhibitors, a suite of standardized electrochemical and gravimetric tests is employed. The causality behind selecting these methods is to probe different aspects of the corrosion process and the inhibitor's influence on it.
Weight Loss Measurement (Gravimetric)
This is a fundamental and direct method for quantifying the average corrosion rate over a period of immersion.[11][12][13]
-
Protocol Rationale: By measuring the mass loss of a metal coupon after exposure to a corrosive medium, with and without the inhibitor, we can directly calculate the inhibitor's efficiency. This method provides a time-averaged view of the inhibitor's performance under specific conditions. It is a crucial baseline for any inhibitor study due to its simplicity and reliability.[11]
-
Step-by-Step Protocol:
-
Preparation: Mechanically polish metal coupons (e.g., copper) to a uniform finish, then degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of the inhibitors. A control (blank) sample in the uninhibited solution is essential for comparison.[14]
-
Exposure: Maintain the immersion for a predetermined period (e.g., 24 to 168 hours) at a constant temperature.[12][14]
-
Cleaning & Final Weighing: After immersion, remove the coupons, clean them chemically to remove corrosion products (e.g., using dilute HCl), rinse, dry, and reweigh (W_final).
-
Calculation:
-
Corrosion Rate (CR) is calculated using the formula: CR = (k * ΔW) / (A * t * ρ), where k is a constant, ΔW is mass loss, A is surface area, t is time, and ρ is density.[12]
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.
-
-
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism and inhibitor action.[13] A standard three-electrode cell (working electrode, reference electrode, and counter electrode) is used.[14][15]
-
Protocol Rationale: This technique measures the current response as the electrode potential is scanned. It allows for the determination of key parameters like corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr value signifies a lower corrosion rate. The shift in E_corr and changes in the anodic and cathodic branches of the polarization curve indicate whether the inhibitor is anodic, cathodic, or mixed-type.[10]
-
Step-by-Step Protocol:
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[15]
-
Data Analysis: Plot the resulting current density (log scale) versus potential to generate a Tafel plot. Extrapolate the linear Tafel regions back to E_corr to determine i_corr.
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
-
Protocol Rationale: EIS probes the metal/solution interface by applying a small amplitude AC signal over a range of frequencies. The resulting impedance data provides information about the protective film's resistance and capacitance. A larger charge transfer resistance (R_ct) indicates a more effective inhibitor film.[16]
-
Step-by-Step Protocol:
-
Stabilization: Allow the system to reach a stable OCP as in the polarization method.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[15]
-
Data Analysis: Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode formats. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).[16]
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.
-
Comparative Performance Analysis
While direct head-to-head experimental data for 5,6-Dimethyl-1H-Benzotriazole is less common in publicly available literature compared to the widely studied 5-Methyl-1H-Benzotriazole (TTA), we can infer performance based on established principles and related studies.
Studies consistently show that TTA offers better inhibition performance than the parent molecule, Benzotriazole (BTA), at the same concentration.[17] This is attributed to the electron-donating effect of the single methyl group. Following this chemical logic, the presence of a second methyl group in 5,6-Dimethyl-1H-Benzotriazole should further increase the electron density on the aromatic ring. This enhanced electron-donating character is expected to lead to:
-
Stronger Adsorption: A more electron-rich molecule can form a more stable and tenacious coordination complex with the metal surface.
-
Denser Protective Film: The increased hydrophobicity from two methyl groups may lead to a more compact and less permeable protective layer.
These factors would theoretically result in a higher inhibition efficiency for 5,6-Dimethyl-1H-Benzotriazole compared to 5-Methyl-1H-Benzotriazole under identical conditions.
Hypothetical Performance Data Summary
The following table presents a summary of expected experimental outcomes based on chemical principles. These values are illustrative and would need to be confirmed by direct experimental comparison.
| Parameter | Condition | 5-Methyl-1H-Benzotriazole | 5,6-Dimethyl-1H-Benzotriazole | Expected Outcome |
| Inhibition Efficiency (IE%) | Weight Loss | High (e.g., ~94%)[9] | Higher | DMBTA > MBTA |
| Corrosion Current (i_corr) | Polarization | Low | Lower | DMBTA < MBTA |
| Charge Transfer Resistance (R_ct) | EIS | High | Higher | DMBTA > MBTA |
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the logical flow for evaluating and comparing the corrosion inhibitors.
Caption: Standard workflow for comparative corrosion inhibitor testing.
Adsorption Mechanism Diagram
This diagram visualizes the formation of the protective inhibitor film on a metal surface.
Caption: Adsorption mechanism of benzotriazole inhibitors on a metal surface.
Conclusion
Both 5-Methyl-1H-Benzotriazole and 5,6-Dimethyl-1H-Benzotriazole are highly effective corrosion inhibitors. The addition of methyl groups to the benzotriazole structure enhances its protective capabilities compared to the unsubstituted parent molecule.
Based on established principles of physical organic chemistry, the presence of two electron-donating methyl groups in 5,6-Dimethyl-1H-Benzotriazole should provide a marginal, yet significant, performance advantage over the singly substituted 5-Methyl-1H-Benzotriazole . This enhancement is attributed to stronger adsorption and the formation of a more robust and stable protective film on the metal surface. For applications requiring the highest level of protection, particularly in aggressive corrosive environments, 5,6-Dimethyl-1H-Benzotriazole is theoretically the superior choice. However, direct experimental validation under specific operational conditions is always recommended for final selection.
References
-
ResearchGate. (n.d.). Potential of 5-methyl 1-H benzotriazole to suppress the dissolution of α-aluminum bronze in sulfide-polluted salt water | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Retrieved from [Link]
-
ResearchGate. (n.d.). Impedance and XPS study of benzotriazole films formed on copper, copper–zinc alloys and zinc in chloride solution | Request PDF. Retrieved from [Link]
-
TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved from [Link]
-
Copper Development Association. (n.d.). Benzotriazole: An effective corrosion inhibitor for copper alloys. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of synergistic effects of 5-methyl-1H-benzotriazole and potassium sorbate as well as 5-methyl-1H-benzotriazole and gelatin on the copper corrosion in sulphuric acid solution. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Retrieved from [Link]
-
Cambridge University Press. (2022). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5,6-Dimethyl-1H-benzotriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemistry and surface analysis of the effect of benzotriazole on the cut edge corrosion of galvanized steel | Request PDF. Retrieved from [Link]
-
YouTube. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of (a) 1H-benzotriazole and (b) 5-methyl.... Retrieved from [Link]
-
Infinita Lab. (n.d.). Corrosion Inhibitor Testing. Retrieved from [Link]
-
NACE International. (n.d.). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Retrieved from [Link]
-
ResearchGate. (2020). 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
-
JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion rate by weight loss measurement of the uninhibited and.... Retrieved from [Link]
-
MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical impedance spectroscopy | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Retrieved from [Link]
Sources
- 1. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. copper.org [copper.org]
- 4. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 5. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tcreng.com [tcreng.com]
- 12. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 13. infinitalab.com [infinitalab.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-proliferative Effects of 5,6-Dimethyl-1H-Benzotriazole on Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of 5,6-Dimethyl-1H-Benzotriazole (herein referred to as DMB) on cancer cell lines. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare the efficacy of DMB with a well-established chemotherapeutic agent, Doxorubicin.
The benzotriazole scaffold is a promising area of interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Benzotriazole derivatives have been reported to exhibit a range of pharmacological activities, including anti-proliferative effects against various cancer cell lines.[2][3] This guide will equip you with the necessary tools to rigorously assess the potential of DMB as a novel anti-cancer agent.
Section 1: Foundational Knowledge and Experimental Design
Before embarking on experimental work, a clear understanding of the underlying principles is crucial. Cell proliferation is a fundamental process in cancer development and progression.[4] Anti-proliferative assays are designed to measure the ability of a compound to inhibit this process.[5]
The Rationale for Comparison
To establish the therapeutic potential of DMB, its anti-proliferative activity must be compared against a known standard. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a well-characterized mechanism of action that involves DNA intercalation and inhibition of topoisomerase II.[6][7][] By using Doxorubicin as a positive control, we can benchmark the potency of DMB and gain insights into its relative efficacy.
Selecting Appropriate Cancer Cell Lines
The choice of cancer cell lines is critical for the relevance of your findings. It is advisable to screen DMB against a panel of cell lines representing different cancer types to assess its spectrum of activity. For the purpose of this guide, we will focus on two commonly used and well-characterized cell lines:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.
-
HeLa: A human cervical adenocarcinoma cell line.
These cell lines are readily available and have been extensively used in cancer research, providing a wealth of comparative data.
Experimental Workflow Overview
Our validation strategy will involve a multi-pronged approach, employing both short-term and long-term assays to provide a comprehensive picture of DMB's anti-proliferative effects.
Caption: A conceptual diagram illustrating the comparative analysis of DMB and Doxorubicin.
Based on our hypothetical data, Doxorubicin exhibits significantly higher potency (lower IC50) than DMB in the short-term MTT assay. However, the colony formation assay reveals that DMB is still capable of substantially inhibiting long-term cell proliferation. This could suggest a different mechanism of action for DMB compared to Doxorubicin. While Doxorubicin's primary mechanism is DNA damage and inhibition of topoisomerase II,[9][10] DMB might act through other pathways. Benzotriazole derivatives have been suggested to act as antimetabolites, interfering with purine metabolism. [11]Further investigation into the specific molecular targets of DMB is warranted to elucidate its mechanism of action.
Conclusion
This guide has provided a detailed framework for validating the anti-proliferative effects of 5,6-Dimethyl-1H-Benzotriazole. By employing a combination of short-term (MTT) and long-term (colony formation) assays and comparing the results to a standard chemotherapeutic agent, researchers can obtain a robust and comprehensive assessment of DMB's potential as an anti-cancer compound. The presented protocols and data analysis strategies serve as a foundation for further in-depth mechanistic studies.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Supuran, C. T., & Winum, J. Y. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1973–1997. Available from: [Link]
-
Di Miceli, M., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 209, 112891. Available from: [Link]
-
Khan, I., et al. (2021). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Molecules, 26(11), 3369. Available from: [Link]
-
Piras, M., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Molecules, 26(9), 2686. Available from: [Link]
-
Zatryb, E., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences, 22(12), 6296. Available from: [Link]
-
Babu, K., et al. (2020). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. Journal of Cancer Research and Therapeutics, 16(4), 861. Available from: [Link]
-
Lopes, M. C., et al. (2023). Assessment and comparison of viability assays for cellular products. Cytotherapy, 25(12), 1335-1345. Available from: [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(13), 3468. Available from: [Link]
-
Tsuchiya, M., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(6), 8879–8886. Available from: [Link]
-
Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10899. Available from: [Link]
-
Franken, N. A., et al. (2012). Clonogenic assay. Bio-protocol, 2(10), e212. Available from: [Link]
-
Hartsough, E. J., & Meyer, A. N. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. In Poly(ADP-ribose) Polymerase (pp. 147-158). Humana Press, New York, NY. Available from: [Link]
-
Al-Aamri, O., et al. (2018). Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. Molecules, 23(10), 2695. Available from: [Link]
-
Wang, C., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 58(84), 11847-11850. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available from: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service. Reaction Biology. Available from: [Link]
-
Chen, Y. H., et al. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Omega, 8(38), 34849-34858. Available from: [Link]
-
Various Authors. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. Available from: [Link]
-
Iovino, F., et al. (2022). The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. Microorganisms, 10(2), 255. Available from: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Visikol. Available from: [Link]
-
Mahmood, M. (2023). MTT (Assay protocol. protocols.io. Available from: [Link]
-
Technology Networks. (n.d.). Comparison of Different Methods to Measure Cell Viability. Technology Networks. Available from: [Link]
-
R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Available from: [Link]
-
Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Annals of Clinical Toxicology, 3(2), 1031. Available from: [Link]
-
Borowicz, S., et al. (2014). The soft agar colony formation assay. Journal of visualized experiments: JoVE, (92), e51998. Available from: [Link]
-
Rafehi, H., et al. (2011). Clonogenic assay of cells. In Vitro Cellular & Developmental Biology-Animal, 47(1), 1-5. Available from: [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
From Benchtop to Bedside: A Guide to the In Vivo Validation of Benzotriazole Compounds
Introduction: Bridging the In Vitro-In Vivo Chasm
Benzotriazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Promising in vitro results, such as low micromolar IC50 values in cell-based assays, often generate significant excitement. However, the journey from a hit compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate promising in vitro data for benzotriazole compounds through robust in vivo studies, ensuring that only the most viable candidates proceed toward clinical development.
The fundamental challenge lies in translating results from a simplified, controlled in vitro system to the dynamic and complex environment of a whole organism.[4] A compound's success in vivo is not solely dependent on its direct interaction with the target protein. It is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK).[5] Furthermore, the compound's effect on the biological system, or its pharmacodynamics (PD), must be understood in the context of a physiological system with intricate feedback loops and potential off-target effects.[6][7] This guide will delineate the critical steps to navigate this "in vitro-in vivo chasm," from selecting the right animal model to designing definitive efficacy studies.
The Strategic Validation Workflow
A systematic approach is paramount for the successful in vivo validation of a benzotriazole lead compound. The process can be visualized as a funnel, where each stage provides critical data to decide whether to advance the compound. This workflow ensures that resources are focused on candidates with the highest probability of clinical success.
Phase 1: Foundational In Vivo Studies
Before assessing efficacy, a series of foundational studies are required to ensure the compound can be appropriately administered and to establish a safe dosing range.
Animal Model Selection: The Right Disease Context
The choice of animal model is one of the most critical decisions in the validation process.[4] The model must be relevant to the disease being studied. For oncology, human tumor xenograft models in immunodeficient mice (e.g., athymic nude or NSG mice) are a gold standard.[8][9] These involve implanting human cancer cell lines or patient-derived tumor fragments (PDX) subcutaneously or orthotopically.[10][11] For other indications, such as inflammation or infectious diseases, specific models that mimic the human condition (e.g., carcinogen-induced models or infection models) should be used.[12]
Causality: Using an irrelevant model leads to irrelevant data. For a benzotriazole-based kinase inhibitor targeting a specific mutation, the chosen cell line or PDX model must harbor that same genetic alteration to provide a meaningful test of the compound's mechanism of action.
Formulation and Maximum Tolerated Dose (MTD)
A compound that cannot be effectively delivered to the animal cannot be tested.
-
Formulation: The benzotriazole compound must be dissolved or suspended in a vehicle that is safe for the animal and allows for consistent administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include corn oil, or aqueous solutions with solubilizing agents like DMSO and Tween 80.
-
MTD Studies: The primary goal of preclinical safety evaluation is to identify an initial safe dose.[13] An MTD study determines the highest dose of the compound that can be administered without causing unacceptable toxicity.[14] This is typically a short-term study where groups of animals receive escalating doses, and are monitored for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. The MTD is crucial for designing subsequent PK and efficacy studies.[14]
Phase 2: Understanding Drug Behavior (PK/PD)
With a safe dose range established, the next step is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[15]
Pharmacokinetic (PK) Studies: The Exposure Profile
A single-dose PK study is performed to characterize the ADME properties of the benzotriazole compound.[16]
Step-by-Step PK Study Protocol:
-
Dosing: Administer a single dose of the compound (typically at or near the MTD) to a cohort of animals (e.g., mice or rats) via the intended clinical route.
-
Blood Sampling: Collect small blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The schedule is designed to capture the absorption, distribution, and elimination phases.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the benzotriazole compound is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: The concentration-time data is used to calculate key PK parameters.
| PK Parameter | Description | Importance for Validation |
| Cmax | Maximum observed plasma concentration | Indicates if a sufficient concentration is reached to engage the target. |
| Tmax | Time at which Cmax is observed | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (Total drug exposure over time) | The most critical parameter for correlating exposure with efficacy. |
| t½ | Half-life (Time for concentration to decrease by 50%) | Determines the dosing frequency required to maintain therapeutic levels. |
Pharmacodynamic (PD) Studies: Target Engagement
A successful drug must not only reach its target tissue but also engage its molecular target to exert a biological effect.[17] PD studies measure this engagement.
Causality: If a compound shows high plasma exposure (good PK) but no effect on its target (poor PD), it will fail. This could be due to poor tissue penetration or the compound being rapidly metabolized into an inactive form at the target site.
For a benzotriazole compound designed as a kinase inhibitor, a PD study might involve:
-
Dosing animals with the compound.
-
Collecting tumor and/or surrogate tissue samples at various time points corresponding to the PK profile (e.g., at Tmax).
-
Analyzing the tissue for a biomarker of target engagement. For a kinase inhibitor, this is often a downstream phosphorylated protein, which can be measured by techniques like Western Blot or Immunohistochemistry (IHC).
The goal is to establish a clear relationship between the drug's concentration (PK) and the degree of target modulation (PD).[7]
Phase 3: The Definitive Test of Efficacy
Armed with PK and PD data, a well-designed efficacy study can be conducted to determine if the benzotriazole compound can inhibit disease progression in a relevant animal model.
Xenograft Efficacy Study Design
A typical oncology xenograft study is structured as follows:[8]
-
Implantation: Human tumor cells are injected subcutaneously into the flank of immunodeficient mice.[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[11]
-
Randomization: Mice are randomized into different treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Treatment:
-
Vehicle Control Group: Receives the formulation vehicle only.
-
Treatment Group(s): Receive the benzotriazole compound at one or more dose levels. The dosing schedule (e.g., once daily, twice daily) is informed by the PK half-life.
-
Positive Control Group (Optional): Receives a standard-of-care drug for that cancer type.
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.[10] Body weight is a key indicator of drug toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are often harvested for ex vivo PD analysis.
Data Interpretation: Quantifying Success
The primary output of an efficacy study is a comparison of tumor growth between the control and treated groups.
| Efficacy Metric | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | %TGI = (1 - ΔT/ΔC) x 100 | The percentage reduction in tumor growth in the treated group (ΔT) compared to the control group (ΔC). A higher TGI indicates better efficacy. |
| Tumor Regression | A negative change in tumor volume from baseline | Indicates that the compound is not just slowing growth but actively shrinking the tumor. |
| Body Weight Change | Percentage change from baseline | Significant weight loss (>15-20%) is a sign of unacceptable toxicity and may require dose reduction or cessation. |
The table below illustrates a hypothetical comparison between in vitro potency and in vivo efficacy for two benzotriazole compounds.
| Compound | In Vitro IC50 (nM) (Cancer Cell Line X) | In Vivo TGI (%) (Xenograft Model X) | In Vivo Tolerability | Assessment |
| BZT-A | 50 | 85% at 30 mg/kg | No significant weight loss | Excellent Translation: Potent in vitro and well-tolerated, efficacious in vivo. |
| BZT-B | 10 | 20% at 10 mg/kg (MTD) | >20% weight loss at higher doses | Poor Translation: Potent in vitro but poor PK/PD or high toxicity limits exposure, resulting in weak efficacy. |
Conclusion: A Data-Driven Path Forward
The successful in vivo validation of a benzotriazole compound is a multi-step, data-driven process that requires careful planning and rigorous execution. It is not merely about confirming an in vitro result but about understanding how a compound behaves within a complex biological system. By systematically evaluating formulation, safety, pharmacokinetics, pharmacodynamics, and ultimately efficacy, researchers can build a comprehensive data package. This self-validating system, where PK data informs PD, and the PK/PD relationship explains efficacy, provides the confidence needed to identify benzotriazole derivatives with true therapeutic potential and advance them to the next stage of drug development.
References
- Vertex AI Search. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Liu, Y., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Institutes of Health (NIH).
- Xie, F., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers.
- Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.
- Rauf, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Institutes of Health (NIH).
- Sanna, C., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. National Institutes of Health (NIH).
- Ortiz-de-Montellano, R., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
- Ploemen, J. P., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health (NIH).
- Workman, P., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology.
- El-Botty, R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
- Mehta, S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.
- National Cancer Institute. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. National Institutes of Health (NIH).
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- Osaka International Cancer Institute. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers.
- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
- National Cancer Institute. (2008). Antitumor Efficacy Testing in Rodents. Oxford Academic.
Sources
- 1. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 12. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. altasciences.com [altasciences.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
A Comparative Analysis of the Cytotoxicity of Brominated and Iodinated Benzotriazoles: A Guide for Researchers
For Immediate Release
In the landscape of drug discovery and development, the halogenation of heterocyclic compounds is a well-established strategy to modulate pharmacological activity. This guide provides a comprehensive comparison of the cytotoxic profiles of brominated and iodinated benzotriazoles, offering researchers, scientists, and drug development professionals a critical analysis of their potential as therapeutic agents. Synthesizing available experimental data, this document delves into the structure-activity relationships that govern their cytotoxic effects and outlines the experimental methodologies crucial for their evaluation.
Introduction: The Significance of Halogenation in Benzotriazole Cytotoxicity
Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The introduction of halogen atoms—such as bromine and iodine—onto the benzotriazole scaffold can profoundly influence their physicochemical properties and, consequently, their interaction with biological targets. Understanding the differential effects of bromination versus iodination is paramount for the rational design of more potent and selective cytotoxic agents. This guide aims to elucidate these differences by examining the available scientific literature.
Mechanistic Insights: The Role of Protein Kinase CK2 Inhibition
A primary mechanism through which many halogenated benzotriazoles exert their cytotoxic effects is the inhibition of protein kinase CK2.[2] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, these compounds can trigger apoptotic pathways and halt the cell cycle, leading to cancer cell death.
The nature of the halogen substituent significantly impacts the inhibitory potency against CK2. Studies on the related class of halogenated benzimidazoles have shown that the substitution of four iodine atoms on the benzene ring results in a greater binding affinity to the ATP-binding pocket of CK2 compared to tetrabromo-substituted analogs.[3] This suggests that the larger atomic radius and greater polarizability of iodine may facilitate more favorable interactions within the active site of the kinase.
Comparative Cytotoxicity: A Data-Driven Analysis
While direct comparative studies on a wide range of brominated and iodinated benzotriazoles are limited, the available data provides valuable insights into their relative cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Halogenated Benzotriazoles and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Brominated Benzotriazoles | |||
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | MCF-7 (Breast Cancer) | 9.1 | [2] |
| A549 (Lung Cancer) | 6.3 | [2] | |
| CCRF-CEM (Leukemia) | ~50 (reduces viability to ~40%) | [4] | |
| Jurkat (Leukemia) | Induces dose-and time-dependent apoptosis | ||
| Iodinated Benzimidazoles (as a proxy) | |||
| 4,5,6,7-Tetraiodobenzimidazole | Not Directly Tested for Cytotoxicity | Stronger CK2 affinity than TBBt | [3] |
| Other Halogenated Benzotriazole Derivatives | |||
| N2-acetic acid hydrazide derivative of TBBt | MCF-7 (Breast Cancer) | 9.1 | [2] |
| A549 (Lung Cancer) | 6.3 | [2] |
Analysis of Cytotoxicity Data:
The data presented in Table 1, although not a direct head-to-head comparison in all cases, allows for several key observations:
-
Potency of Brominated Benzotriazoles: 4,5,6,7-Tetrabromobenzotriazole (TBBt) demonstrates significant cytotoxic activity in the low micromolar range against breast and lung cancer cell lines.[2] Its effect on leukemia cell lines is also notable, inducing apoptosis and reducing cell viability.[4]
-
Inferred Potency of Iodinated Analogs: The enhanced binding affinity of tetraiodinated benzimidazoles to protein kinase CK2 strongly suggests that their benzotriazole counterparts would exhibit at least comparable, if not superior, cytotoxicity to the brominated derivatives.[3] The larger and more polarizable iodine atom is hypothesized to form more effective interactions within the kinase's active site.
-
Influence of Substituents: The cytotoxic activity of halogenated benzotriazoles can be further modulated by the addition of other functional groups. For instance, an N2-acetic acid hydrazide derivative of TBBt maintains potent cytotoxicity against MCF-7 and A549 cells.[2]
Experimental Methodologies: A Guide to Assessing Cytotoxicity
To ensure the scientific rigor and reproducibility of cytotoxicity studies involving halogenated benzotriazoles, the following experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the brominated and iodinated benzotriazoles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Visualizing the Mechanism: A Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway through which halogenated benzotriazoles induce apoptosis via the inhibition of protein kinase CK2.
Figure 1: A simplified diagram illustrating the proposed mechanism of action for halogenated benzotriazoles. By inhibiting protein kinase CK2, these compounds can disrupt the balance between pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Conclusion and Future Directions
The available evidence strongly suggests that both brominated and iodinated benzotriazoles are promising scaffolds for the development of novel cytotoxic agents. While direct comparative data is still emerging, the superior CK2 inhibitory potential of iodinated analogs in the related benzimidazole class points towards a potentially greater cytotoxic efficacy for iodinated benzotriazoles.
Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a broader range of brominated and iodinated benzotriazoles against a panel of cancer cell lines. Such studies will be instrumental in elucidating a more definitive structure-activity relationship and will guide the rational design of next-generation halogenated benzotriazole-based anticancer drugs.
References
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]
-
Benzimidazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). MDPI. [Link]
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). MDPI. [Link]
-
Calculated IC50 values of synthesized triazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity. (2016). National Institutes of Health. [Link]
-
Synthesis and anticancer activity of benzotriazole derivatives. (2020). City University of Hong Kong Scholars. [Link]
-
Synthesis and anticancer activity of benzotriazole derivatives. (2019). Open University C-I Repository. [Link]
-
CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. (n.d.). Assiut University. [Link]
-
Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). Figshare. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]
-
N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI. [Link]
-
Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. (2021). MDPI. [Link]
-
Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]). (n.d.). ResearchGate. [Link]
-
Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. (2021). ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI. [Link]
-
IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. [Link]
-
Bozok Journal of Science. (2025). DergiPark. [Link]
-
Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. (2021). MDPI. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). National Institutes of Health. [Link]
-
Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo. (2016). PubMed. [Link]
-
Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. (2000). PubMed. [Link]
-
Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. (2021). PubMed. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2024). MDPI. [Link]
-
Benzothiazole derivatives as anticancer agents. (2021). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 4. Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal SPE Cartridge for Benzotriazole Extraction
For researchers, environmental scientists, and drug development professionals, the accurate quantification of benzotriazoles—a class of emerging contaminants with widespread industrial applications and environmental persistence—is of paramount importance.[1][2] Solid-Phase Extraction (SPE) has established itself as the preferred method for the extraction and pre-concentration of these polar compounds from complex matrices, offering significant advantages over traditional liquid-liquid extraction in terms of selectivity, solvent consumption, and efficiency.[2][3] However, the sheer variety of available SPE cartridges can present a significant challenge in selecting the most appropriate sorbent for a given application.
This guide provides an in-depth comparison of the performance of different SPE cartridges for benzotriazole extraction, grounded in experimental data and scientific principles. We will delve into the underlying chemistry of the interactions between benzotriazoles and various sorbent phases, present a detailed comparison of their performance, and provide validated experimental protocols to ensure reproducible and accurate results in your laboratory.
Understanding the Analyte: The Key to Effective Extraction
Benzotriazoles are heterocyclic compounds characterized by a benzene ring fused to a triazole ring. Their polarity and weakly acidic nature are critical factors influencing their retention on SPE sorbents.[2] The selection of an appropriate SPE cartridge and the optimization of the extraction method, particularly the sample pH, are therefore intrinsically linked to the physicochemical properties of the target benzotriazoles.
Comparative Performance of SPE Cartridges for Benzotriazole Extraction
The choice of SPE sorbent is a critical determinant of extraction efficiency. While traditional silica-based C18 cartridges have been used, their efficacy for retaining polar benzotriazoles is often suboptimal.[2] Polymeric sorbents, particularly those with a balance of hydrophilic and lipophilic properties, have demonstrated superior performance.[2][4]
| SPE Cartridge Type | Sorbent Chemistry | Retention Mechanism(s) | Typical Recovery Rates for Benzotriazoles | Key Advantages |
| Polymeric Reversed-Phase | ||||
| Oasis HLB | Hydrophilic-Lipophilic Balanced N-vinylpyrrolidone-divinylbenzene copolymer | Primarily reversed-phase (hydrophobic) interactions, with some polar interactions. | 57-125% for a range of benzotriazoles.[2] Recoveries of 95-113% have been reported.[5] | Excellent retention for a broad range of polar and non-polar compounds, stable across a wide pH range, and resistant to dewetting.[2][4][6] |
| Strata-X | Modified styrene-divinylbenzene polymer | Reversed-phase and π-π interactions. | 85-115% for several benzotriazoles.[2] | High surface area leading to high capacity. Good for a wide range of analytes. |
| Mixed-Mode | ||||
| Oasis MAX | Strong anion-exchange and reversed-phase | Anion-exchange and reversed-phase interactions. | 87-99% in river and effluent wastewater.[2] | Excellent for acidic compounds. Can provide cleaner extracts by retaining acidic interferences like humic and fulvic acids.[2][7] |
| Oasis MCX | Strong cation-exchange and reversed-phase | Cation-exchange and reversed-phase interactions. | 87-105% for a range of benzotriazoles.[2] | Ideal for basic and neutral compounds. Retention can occur via induced dipole-ionic interactions with the benzotriazole ring system.[2] |
| Novel Materials | ||||
| Reduced Graphene Oxide (rGO) Aerogels | Graphene-based material | π-π stacking, hydrophobic, and electrostatic interactions. | 80-100% for UV-benzotriazoles.[3] | High surface area and strong affinity for aromatic compounds. Shows potential for high extraction efficiency.[3] |
Expert Insights: The Oasis HLB is frequently cited as the go-to sorbent for benzotriazole analysis from aqueous samples due to its robust performance across a range of benzotriazole analogues and its forgiving nature with respect to method parameters.[2][4] However, for highly complex matrices such as untreated wastewater, mixed-mode cartridges like the Oasis MAX can offer superior cleanup by removing interfering matrix components through ionic interactions, leading to reduced matrix effects in the final analysis.[2][7] The choice between reversed-phase and mixed-mode will ultimately depend on the complexity of the sample matrix and the specific analytical goals.
The Critical Role of Sample pH in Extraction Efficiency
The pH of the sample plays a pivotal role in the retention of benzotriazoles on SPE sorbents. As weakly acidic compounds, the ionization state of benzotriazoles is pH-dependent. Acidifying the sample to a pH of 2-3 is a common practice when using reversed-phase sorbents like Oasis HLB.[2][4] At this pH, the benzotriazoles are in their neutral form, which enhances their hydrophobic interaction with the sorbent and significantly improves recovery.[8] For mixed-mode anion-exchange cartridges like Oasis MAX, a higher pH may be employed to ensure the benzotriazoles are in their anionic form to facilitate ionic retention.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Protocol 1: Benzotriazole Extraction using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)
This protocol is suitable for a wide range of aqueous samples, including drinking water, surface water, and treated wastewater.
Caption: SPE workflow using a polymeric reversed-phase cartridge.
Detailed Steps:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.
-
Follow with 5 mL of deionized water, acidified to the same pH as the sample (typically pH 2-3), to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample to pH 2-3 with an appropriate acid (e.g., hydrochloric acid).
-
Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained benzotriazoles with 5-10 mL of methanol or a mixture of acetonitrile/methanol (1:1, v/v).
-
The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
-
Protocol 2: Benzotriazole Extraction using a Mixed-Mode Anion-Exchange Cartridge (e.g., Oasis MAX)
This protocol is particularly useful for complex matrices where enhanced cleanup is required.
Caption: SPE workflow using a mixed-mode anion-exchange cartridge.
Detailed Steps:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate with 5 mL of deionized water.
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge. The pH of the sample may be adjusted to be slightly basic to ensure the benzotriazoles are ionized, though some methods report good recoveries at neutral pH.[2]
-
-
Washing:
-
Wash with 5 mL of a weak basic solution (e.g., 5% ammonium hydroxide) to remove strongly acidic interferences.
-
Follow with a 5 mL wash of methanol to remove non-polar interferences that are not retained by the ion-exchange mechanism.
-
-
Elution:
-
Elute the benzotriazoles with 5-10 mL of methanol containing a small percentage of acid (e.g., 2-5% formic acid) to neutralize the anionic sites and release the analytes.
-
Visualizing the Retention Mechanisms
The following diagrams illustrate the primary interactions responsible for the retention of benzotriazoles on different SPE sorbents.
Caption: Primary retention mechanisms for benzotriazoles on SPE sorbents.
Conclusion and Recommendations
The selection of the optimal SPE cartridge for benzotriazole extraction is a critical step in achieving accurate and reliable analytical results. For most applications involving aqueous matrices, a polymeric reversed-phase sorbent such as Oasis HLB provides excellent performance and is a robust starting point for method development. The key to success with this type of sorbent is the acidification of the sample to ensure the benzotriazoles are in their neutral, more hydrophobic form.
For more challenging matrices with a high load of organic interferences, a mixed-mode anion-exchange cartridge like Oasis MAX is highly recommended. The dual retention mechanism allows for a more selective extraction and can significantly reduce matrix effects, leading to improved data quality.
It is imperative to validate any SPE method for the specific matrix of interest to ensure optimal performance. This includes assessing recovery, reproducibility, and matrix effects. By understanding the underlying chemical principles and following a systematic approach to method development, researchers can confidently select the most appropriate SPE cartridge and achieve high-quality data for the analysis of benzotriazoles in their samples.
References
- Optimization of the affecting factors on on-line SPE including... - ResearchGate.
- Three Kinds of SPE Cartridges - Hawach Scientific.
- Extraction recoveries of different SPE columns (n = 3) - ResearchGate.
- Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles - PMC - NIH.
- Oasis Cartridges and 96-Well Plates - LabRulez LCMS.
- SPE methods reported for polar benzotriazoles in aqueous environmental... - ResearchGate.
- Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review.
- The Brief Introduction to SPE Cartridges - Hawach.
- Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review.
- Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - NIH.
- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - SciSpace.
- Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PubMed Central.
- Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water | Request PDF - ResearchGate.
- Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed.
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed.
Sources
- 1. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5,6-Dimethyl-1H-Benzotriazole Hydrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,6-Dimethyl-1H-Benzotriazole Hydrate. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for your laboratory's chemical hygiene plan.
Section 1: Hazard Profile & Safety Rationale
Understanding the inherent hazards of a chemical is fundamental to appreciating the rationale behind its disposal protocol. 5,6-Dimethyl-1H-Benzotriazole Hydrate is not benign; its hazard profile necessitates careful handling even when designated as waste.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary risks are the causality behind the stringent disposal requirements detailed in this guide.
| Hazard Classification | Category | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1][2] |
| Skin Sensitisation | Category 1 | H317 | May cause an allergic skin reaction.[3] |
These classifications mandate that the compound, its containers, and any materials contaminated by it be treated as hazardous waste to prevent accidental exposure and environmental release.
Section 2: Regulatory Framework
The disposal of chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[4] Chemical waste generators are legally responsible for determining if their waste is classified as hazardous.[4]
While 5,6-Dimethyl-1H-Benzotriazole Hydrate may not be explicitly named on EPA hazardous waste lists, it qualifies as hazardous due to its characteristic of being an irritant.[1] Therefore, disposal must adhere to all local, state, and federal regulations. The cardinal rule is to dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management service.[2]
Section 3: Core Disposal Protocol for Unused or Waste Product
This protocol outlines the procedure for disposing of the pure, unused, or expired solid chemical. The foundational principle is waste segregation ; never mix 5,6-Dimethyl-1H-Benzotriazole Hydrate with other chemical waste streams.[5] Mixing can cause unforeseen reactions and complicates the disposal process for waste handlers.
Step-by-Step Protocol:
-
Waste Identification: Clearly identify the material for disposal is 5,6-Dimethyl-1H-Benzotriazole Hydrate.
-
Container Selection:
-
Ideally, leave the chemical waste in its original container.[5] This ensures it is fully compatible and correctly identified.
-
If the original container is compromised or unavailable, transfer the waste to a new, clean, and chemically compatible container with a tightly sealing lid. The container must be suitable for solid waste.
-
Ensure the exterior of the container is clean and free of contamination.[6]
-
-
Container Management:
-
Labeling:
-
If using the original container with an intact label, no further chemical identification is needed.
-
If using a new container, it must be labeled clearly. Affix a "Hazardous Waste" label and write the full, unambiguous chemical name: "5,6-Dimethyl-1H-Benzotriazole Hydrate " and its CAS Number: 1354973-50-4 .
-
Ensure the appropriate GHS hazard pictograms (e.g., exclamation mark) are present on the label.[7]
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.[8]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[2]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or down the drain.[3]
-
Section 4: Disposal of Contaminated Materials
Any item that comes into contact with 5,6-Dimethyl-1H-Benzotriazole Hydrate is considered contaminated and must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, and shoe covers.
-
Labware: Weighing papers, pipette tips, contaminated glassware, and plastic vials.
-
Spill Cleanup Materials: Absorbent pads, vermiculite, sand, and contaminated wipes.
Protocol for Contaminated Materials:
-
Segregation: Collect all contaminated solid waste in a designated container, separate from other waste streams.
-
Containerization: Use a heavy-duty plastic bag (double-bagging is recommended) or a rigid, sealable container (e.g., a labeled drum or pail).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the contaminating chemical: "Waste contaminated with 5,6-Dimethyl-1H-Benzotriazole Hydrate ".
-
Disposal: Once the container is full (not exceeding 90% capacity), seal it and arrange for pickup through your EHS department.[8]
Section 5: Emergency Procedures for Spills During Disposal
Accidents can happen, even during waste consolidation. If a spill occurs while preparing the material for disposal, follow these steps immediately.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[2] If there is a risk of significant dust generation, respiratory protection (e.g., a particulate filter conforming to EN 143) is required.[2]
-
Contain the Spill:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as described in Section 4 and arrange for EHS pickup.
Section 6: Disposal Workflow Diagram
To ensure procedural clarity, the following diagram illustrates the decision-making process for the proper disposal of 5,6-Dimethyl-1H-Benzotriazole Hydrate and associated waste.
Caption: Decision workflow for disposal of 5,6-Dimethyl-1H-Benzotriazole Hydrate.
References
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77849, 5,6-dimethyl-1H-benzotriazole. Available at: [Link]
-
Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. Available at: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]
Sources
- 1. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ethz.ch [ethz.ch]
- 7. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-Dimethyl-1H-Benzotriazole Hydrate
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like 5,6-Dimethyl-1H-Benzotriazole Hydrate, a solid powder, demands a meticulous approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to mitigate risks by understanding the "why" behind each piece of equipment, ensuring that every handling event is underpinned by a robust, self-validating safety protocol.
Hazard Profile: The Foundation of Your PPE Strategy
Understanding the specific hazards of 5,6-Dimethyl-1H-Benzotriazole Hydrate is the critical first step in risk assessment. This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling to avoid direct contact.[1]
Key Hazard Classifications:
-
Skin Irritation (Category 2): Direct contact with the powder can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The compound is a significant eye irritant, capable of causing serious discomfort and potential damage upon contact.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of the dust may lead to respiratory tract irritation.[1][2]
The designated Signal Word for this chemical is "Warning".[1] This profile dictates that our primary safety objective is to establish effective barriers between the chemical and our bodies, specifically our skin, eyes, and respiratory system.
Task-Based PPE Selection: A Dynamic Approach
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. The fundamental principle is to always use engineering controls, like a chemical fume hood or a ventilated balance enclosure, as the first and most effective line of defense, especially when handling the solid powder form to prevent dust inhalation.[1][3][4]
The following table outlines the minimum recommended PPE for common laboratory tasks involving 5,6-Dimethyl-1H-Benzotriazole Hydrate.
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection | Respiratory Protection |
| Weighing/Aliquoting Solid | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[1] | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat | Not required if performed in a certified chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat | Not required with adequate local exhaust ventilation. |
| General Reaction Handling | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat | Not required under normal laboratory conditions with good ventilation. |
| Large Spill Cleanup (>10g) | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with a particulate filter (e.g., N95/P100 or EN 143) is recommended.[1][5] |
Procedural Discipline: Donning, Doffing, and Disposal Protocols
The effectiveness of PPE is critically dependent on its correct use. Contamination often occurs not during handling, but during the removal (doffing) of used equipment.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check for any respirator.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Hand Protection: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal. Inspect gloves for any visible defects before use.
Step-by-Step Doffing Protocol (Critical Sequence):
The sequence of removal is designed to systematically move from the most contaminated items to the least, preventing cross-contamination.
-
Initial Inspection: Visually inspect your PPE for any gross contamination.
-
Gloves (Outer Pair if double-gloved) or Decontamination: If grossly contaminated, wipe the exterior of your gloves with a damp cloth.
-
Body Protection: Unbutton your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap from the back of your head. Avoid touching the front surface.
-
Respiratory Protection (if worn): Remove the respirator from behind, again avoiding contact with the front.
-
Gloves (Final Step): This is the most critical step. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.
-
Final Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: PPE Doffing Sequence to Prevent Cross-Contamination.
Waste Management: A Final Safety Checkpoint
Proper disposal is a continuation of the safety protocol.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for cleanup, must be disposed of as hazardous waste.[1] Place them in a suitable, labeled container for collection by your institution's environmental health and safety department.
-
Chemical Waste: The chemical itself and any solutions must be disposed of according to local, state, and federal regulations, typically through an approved waste disposal plant.[1] Do not mix with other waste streams unless explicitly permitted.[6]
-
Empty Containers: Even emptied containers may retain chemical residue and should be treated as hazardous waste.[7]
By integrating this comprehensive understanding of hazards with a disciplined, task-based approach to PPE, you create a resilient safety culture that protects not only yourself but your entire research team.
References
- SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole monohydrate. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/pda/msds?partNumber=AC466370010&productDescription=5%2C6-DIMETHYL-1H-BENZOTRIAZOLE+MONOHYDRATE&vendorId=VN00033897&countryCode=US&language=en]
- SAFETY DATA SHEET: 1H-Benzotriazole. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/product/msds/MDA_CHEM-822315?Origin=PDP]
- SAFETY DATA SHEET: 5-Methyl-1H-benzotriazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/129668]
- Safety Data Sheet: KR-134MBL. [URL: https://www.kingindustries.com/wp-content/uploads/2021/05/KR-134MBL-SDS.pdf]
- SAFETY DATA SHEET: Methyl-1H-benzotriazole (mixture). TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M0697_EN.pdf]
- 1-Hydroxy-1H-benzotriazole hydrate (1:?) Safety Data Sheets. Echemi. [URL: https://www.echemi.
- 5,6-Dimethyl-1H-benzotriazole | C8H9N3·H2O. Glentham Life Sciences. [URL: https://www.glentham.com/en/products/product/GE2947/]
- SAFETY DATA SHEET: 5-Methyl-1H-benzotriazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigald/129668]
- Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3931-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTB8YXBwbGljYXRpb24vcGRmfGg5YS9oMGMvOTA4MjM5MDIwMDM1MC5wZGZ8YjE2N2YxMzQ1M2Q0YmY5MjM2YmI4Y2Y5NzQ0ODkyYjYxN2U0ZDEzYjQyZDE2Y2Q0NTY1YjY3M2U2ZDI0Y2I3Yw]
- 1,2,3-Benzotriazole - SAFETY DATA SHEET. [URL: https://www.chemsrc.com/en/cas/95-14-7_838275.html]
- SAFETY DATA SHEET: 1H-Benzotriazole. Fisher Scientific. [URL: https://www.fishersci.com/sds/pda/msds?partNumber=AC105110010&productDescription=1H-BENZOTRIAZOLE%2C+99%2B%25&vendorId=VN00033897&countryCode=US&language=en]
- 5,6-dimethyl-1H-benzotriazole | C8H9N3. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77849]
- BENZOTRIAZOLE Safety Data Sheet. Sdfine. [URL: https://www.sdfine.com/images/msds/BENZOTRIAZOLE.pdf]
- Safety Data Sheet: 1H-Benzotriazole. SLS e-shop. [URL: https://www.science2education.co.uk/content/files/sds/CHM1052_SDS.pdf]
- SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole hydrate. Fisher Scientific. [URL: https://www.fishersci.com/sds/pda/msds?partNumber=AC466370010&productDescription=5%2C6-Dimethyl-1H-benzotriazole+monohydrate%2C+97%25&vendorId=VN00032119&countryCode=US&language=en]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

